Product packaging for Bisphenol F(Cat. No.:CAS No. 620-92-8)

Bisphenol F

Número de catálogo: B132319
Número CAS: 620-92-8
Peso molecular: 200.23 g/mol
Clave InChI: PXKLMJQFEQBVLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bisphenol F is a bisphenol that is methane in which two of the hydrogens have been replaced by 4-hydroxyphenyl groups. It has a role as an environmental food contaminant and a xenoestrogen. It is a diarylmethane and a bisphenol.
4,4'-Methylenediphenol has been reported in Dracocephalum ruyschiana, Galeola faberi, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B132319 Bisphenol F CAS No. 620-92-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLMJQFEQBVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022445
Record name Bis(4-hydroxyphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

620-92-8
Record name Bis(4-hydroxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bisphenol F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylenediphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-methylenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(4-hydroxyphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenediphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

162.5 °C
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Unseen Threat: A Toxicological Deep-Dive into Dermal Exposure to Bisphenol F

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a structural analogue and common replacement for Bisphenol A (BPA), Bisphenol F (BPF) is increasingly prevalent in consumer and industrial products. While oral exposure has been the primary focus of many toxicological studies, the potential risks associated with dermal contact are significant and warrant a thorough investigation. This technical guide provides a comprehensive overview of the toxicological profile of this compound following dermal exposure, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Executive Summary

Dermal exposure to this compound presents a multifaceted toxicological profile. While studies indicate a low potential for acute and sub-chronic systemic toxicity and skin irritation following dermal contact, BPF is a potent skin sensitizer. It is readily absorbed through the skin, and this absorption is linked to the induction of allergic contact dermatitis. Data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of BPF via the dermal route are limited; however, in vitro studies suggest a potential for genotoxicity. This guide synthesizes the available evidence to provide a detailed resource for professionals in toxicology and drug development.

Toxicokinetics of Dermal Exposure

This compound demonstrates a significant capacity for dermal absorption and penetration. In vitro studies using Franz diffusion cells have quantified the rate and extent of BPF's journey through the skin layers.

Table 1: Dermal Absorption and Permeability of this compound

ParameterValueReference
Skin Absorption Rate26.5%[1][2]
Permeability Coefficient (Kp)2.2 x 10⁻² cm/hr[1][2]
Mean Dermal Delivery (skin + absorbed dose)27.7% (1.75 mg)
Mean Residual Amount in Skin1.7% (0.11 mg)
Mean Absorbed Dose (receptor fluid + chamber wash)26.5% (1.64 mg)[1]

These findings indicate that BPF can efficiently penetrate the skin and become systemically available, a crucial factor in assessing its overall toxic potential.

Systemic Toxicity Following Dermal Exposure

Studies on the systemic effects of BPF after dermal application have primarily focused on acute and repeated-dose scenarios.

Acute Dermal Toxicity

Acute dermal toxicity studies in rats, following OECD Guideline 402, have shown a low level of acute toxicity for BPF.

Table 2: Acute Dermal Toxicity of this compound

SpeciesGuidelineEndpointValueObservationsReference
Rat (Sprague-Dawley)OECD 402Approximate Lethal Dose (ALD)> 1,000 mg/kgNo apparent toxicity symptoms observed.
Repeated-Dose Dermal Toxicity

A 28-day repeated-dose dermal toxicity study in rats, conducted in accordance with OECD Guideline 410, was performed to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Table 3: 28-Day Repeated-Dose Dermal Toxicity of this compound

SpeciesGuidelineDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key FindingsReference
Rat (Sprague-Dawley)OECD 4100, 100, 300, 10001,000No adverse effects on target organs observed.

Local Toxicity: Skin Irritation and Sensitization

The local effects of BPF on the skin have been a key area of investigation, revealing a significant disparity between its irritant and sensitizing properties.

Skin Irritation

Following OECD Guideline 404, BPF has been classified as a non-irritant to the skin.

Table 4: Skin Irritation Potential of this compound

SpeciesGuidelineObservation PeriodPrimary Irritation Index (PII)ClassificationReference
RabbitOECD 40424 and 72 hours0Non-irritant
Skin Sensitization

In stark contrast to its lack of irritancy, BPF is a potent skin sensitizer. Studies utilizing the Guinea Pig Maximization Test (GPMT) as per OECD Guideline 406 have demonstrated its ability to induce a strong hypersensitivity reaction.

Table 5: Skin Sensitization Potential of this compound

SpeciesGuidelineInductionChallengeSensitization Rate (%)ClassificationReference
Guinea PigOECD 406Intradermal and topicalTopical100% (intradermal), 90% (topical)Strong sensitizer

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data regarding the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound following dermal exposure are currently lacking in the scientific literature. The available data for these endpoints are primarily from in vitro studies or in vivo studies using the oral route of exposure.

Genotoxicity

In vitro studies have investigated the genotoxic potential of BPF. A study using human cell lines (HepG2, LS174T, and ACHN) and the γH2AX assay found that BPF was clearly genotoxic in HepG2 cells, which are capable of metabolizing bisphenols. Another study using human peripheral blood cells and the Comet assay also suggested that BPF is genotoxic. In contrast, BPF did not induce any gene mutations in the bacterial reverse mutation assay (Ames test).

Carcinogenicity

There are currently no studies available that have assessed the carcinogenic potential of this compound following dermal exposure.

Reproductive and Developmental Toxicity

No studies have been identified that specifically investigate the reproductive and developmental toxicity of BPF after dermal exposure. However, a study on the effects of perinatal dermal exposure to BPF in mice on the offspring's immune system showed that it could induce intestinal Th1/Th17 inflammation in female offspring, suggesting potential for developmental immunotoxicity. Oral gavage studies in rats have shown that BPF can lead to decreased body weight and food consumption in dams, as well as decreased ovarian weight, and a reduced number of implantation sites and litter size at high doses. It is important to note that these effects were observed via a different route of exposure and may not be directly translatable to dermal exposure scenarios.

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on the referenced OECD guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)

A step-wise procedure is used where the test substance is applied to the clipped, intact skin of a small number of animals (typically rats) at one of a series of fixed dose levels. The substance is held in contact with the skin for 24 hours under a porous gauze dressing. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The Approximate Lethal Dose (ALD) is determined.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

The test substance is applied to a small patch of clipped skin on a single animal (typically a rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period. After removal of the dressing and any residual test substance, the skin is examined for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours). The reactions are scored, and the Primary Irritation Index (PII) is calculated to classify the substance.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (as per OECD Guideline 406)

This method involves two stages: induction and challenge. During induction, the test substance is administered to guinea pigs both intradermally (with and without Freund's Complete Adjuvant to enhance the immune response) and topically. After a 10-14 day rest period, a challenge patch of the test substance is applied to a naive skin site. The skin reactions at the challenge site are observed at 24 and 48 hours and compared to a control group that was not induced with the test substance.

Repeated Dose Dermal Toxicity (as per OECD Guideline 410)

The test substance is applied daily to the clipped skin of animals (typically rats) for 21 or 28 consecutive days. Multiple dose groups are used, including a control group. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined for histopathological changes. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Skin Sensitization

The process of chemical-induced skin sensitization is a complex immunological cascade. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key events, starting from the molecular initiating event of haptenation (the covalent binding of the chemical to skin proteins). This triggers a series of cellular responses, including keratinocyte activation and the subsequent activation of dendritic cells and proliferation of T-cells, ultimately leading to allergic contact dermatitis.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_dermis Dermis & Lymph Node BPF This compound (BPF) (Hapten) Protein Skin Protein BPF->Protein Covalent Binding (Haptenation) Haptenated_Protein Haptenated Protein Protein->Haptenated_Protein Keratinocyte Keratinocyte Haptenated_Protein->Keratinocyte Stress Signals DC Langerhans/Dendritic Cell (DC) Haptenated_Protein->DC Uptake & Processing Nrf2 Nrf2 Keratinocyte->Nrf2 Activation Keap1 Keap1 Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-1β, TNF-α) Keratinocyte->Cytokines Release ARE ARE Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Inhibition ARE->Cytokines Gene Transcription Cytokines->DC Activation Activated_DC Activated DC DC->Activated_DC Maturation & Migration to Lymph Node T_Cell Naive T-Cell Activated_DC->T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell T_Cell->Memory_T_Cell Proliferation & Differentiation ACD Allergic Contact Dermatitis (Inflammation, Erythema, Edema) Memory_T_Cell->ACD Secondary Exposure Leads to...

Caption: Adverse Outcome Pathway for BPF-induced skin sensitization.

Experimental Workflow for Guinea Pig Maximization Test (GPMT)

The GPMT is a standard in vivo method for identifying potential skin sensitizers. The workflow involves distinct induction and challenge phases.

GPMT_Workflow start Start induction Induction Phase (Day 0-7) start->induction intradermal Day 0: Intradermal Injections - BPF in vehicle - Freund's Adjuvant (FCA) - BPF + FCA induction->intradermal topical_induction Day 7: Topical Induction - Apply BPF patch to injection site intradermal->topical_induction rest Rest Period (Day 8-20) (Development of Hypersensitivity) topical_induction->rest challenge Challenge Phase (Day 21) rest->challenge topical_challenge Apply non-irritating concentration of BPF patch to naive skin site challenge->topical_challenge observation Observation (Day 23-24) topical_challenge->observation scoring Score skin reactions for erythema and edema at 24h and 48h post-challenge observation->scoring analysis Data Analysis scoring->analysis compare Compare sensitization rates between test and control groups analysis->compare end End compare->end

Caption: Experimental workflow for the Guinea Pig Maximization Test (GPMT).

Logical Relationship of In Vitro Skin Sensitization Assays

Modern approaches to skin sensitization testing often involve a battery of in vitro assays that address different key events in the AOP. This integrated approach reduces reliance on animal testing.

In_Vitro_Sensitization_Assays AOP Adverse Outcome Pathway (AOP) for Skin Sensitization KE1 Key Event 1: Molecular Initiating Event (Haptenation) AOP->KE1 KE2 Key Event 2: Keratinocyte Activation AOP->KE2 KE3 Key Event 3: Dendritic Cell Activation AOP->KE3 KE4 Key Event 4: T-Cell Proliferation AOP->KE4 DPRA Direct Peptide Reactivity Assay (DPRA) (OECD 442C) KE1->DPRA Assesses ARE_Nrf2 ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™, LuSens™) (OECD 442D) KE2->ARE_Nrf2 Assesses hCLAT Human Cell Line Activation Test (h-CLAT) (OECD 442E) KE3->hCLAT Assesses LLNA Local Lymph Node Assay (LLNA) (OECD 429) KE4->LLNA Assesses

Caption: Relationship of in vitro assays to the AOP for skin sensitization.

Conclusion

The toxicological profile of this compound following dermal exposure is characterized by a high potential for skin sensitization, despite low acute and sub-chronic systemic toxicity and a lack of skin irritation. The significant dermal absorption of BPF underscores the importance of understanding its potential systemic effects, although data in this area, particularly for endpoints such as carcinogenicity and reproductive toxicity via the dermal route, remain limited. The signaling pathway for skin sensitization involves a complex interplay of molecular and cellular events, which are increasingly being assessed using in vitro methods. This guide provides a foundational resource for researchers and professionals to better understand and evaluate the risks associated with dermal exposure to this compound, highlighting the need for further research to fill the existing data gaps.

References

Mechanisms of Bisphenol F-Induced Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) has emerged as a prevalent substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins found in a wide array of consumer products.[1] Initially perceived as a safer alternative, a growing body of scientific evidence indicates that BPF is not inert and may exert its own spectrum of toxic effects.[2] Concerns regarding its potential as an endocrine-disrupting chemical (EDC) and its role in various cellular and systemic toxicities have prompted extensive research into its mechanisms of action.[3][4] This technical guide provides a comprehensive overview of the current understanding of BPF-induced toxicity, with a focus on the molecular mechanisms, experimental evidence, and key signaling pathways involved. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the biological effects of BPF and other environmental contaminants.

Core Toxicological Mechanisms of this compound

The toxicity of this compound is multifaceted, implicating a range of biological processes from endocrine disruption to genotoxicity and organ-specific damage. The primary mechanisms of BPF-induced toxicity identified in the scientific literature include:

  • Endocrine Disruption: BPF exhibits estrogenic and anti-androgenic activities, interfering with natural hormone signaling pathways.[5] It can bind to estrogen receptors (ERs) and influence the expression of hormone-responsive genes.

  • Genotoxicity: BPF has been shown to induce DNA damage, including DNA fragmentation and the formation of micronuclei, in various cell types.

  • Oxidative Stress: Exposure to BPF can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in cellular damage.

  • Apoptosis: BPF can trigger programmed cell death, or apoptosis, through the modulation of key signaling pathways.

  • Neurotoxicity: Studies, particularly in zebrafish models, have demonstrated that BPF can induce neuroinflammation, inhibit locomotion, and cause neuronal cell apoptosis.

  • Hepatotoxicity: In vitro studies using liver cell lines like HepG2 have indicated that BPF can be cytotoxic and induce DNA damage in hepatocytes.

Data Presentation: Quantitative Analysis of BPF Toxicity

The following tables summarize quantitative data from various studies on the toxic effects of this compound.

Endpoint Test System Concentration/Dose Observed Effect Reference
Genotoxicity (Micronuclei Formation)Human Peripheral Blood Mononuclear Cells0.025 - 0.1 µg/mLSignificant increase in micronuclei frequency.
Genotoxicity (DNA Fragmentation)HepG2 CellsNon-cytotoxic concentrationsDNA fragmentation detected by Comet assay.
Genotoxicity (γH2AX)HepG2 CellsNot specifiedBPF was clearly genotoxic.
Endocrine Activity (Estrogenic)HepG2 Cells (transiently transfected)Concentration-dependentIncreased luciferase activity.
Endocrine Activity (Anti-androgenic)MDA-kb2 Cells10⁻⁵ MAnti-androgenic activity observed.
Neurotoxicity (CNS cell apoptosis)Zebrafish Embryos0.0005 mg/LSignificant CNS cell apoptosis.
Neurotoxicity (Inhibited locomotion)Zebrafish Embryos0.0005 mg/LSignificant inhibition of locomotion.
Acute Oral Toxicity (Approximate Lethal Dose)Animal model not specified4000 mg/kgApproximate lethal dose.
Repeated Dose Toxicity (NOAEL)Male (animal model not specified)2 mg/kg/dayNo-Observed-Adverse-Effect Level.
Repeated Dose Toxicity (NOAEL)Female (animal model not specified)5 mg/kg/dayNo-Observed-Adverse-Effect Level.
Developmental Toxicity (LC20)Zebrafish Larvae (120 hpf)12 mg/L20% lethal concentration.
Developmental Toxicity (EC20)Zebrafish Larvae (120 hpf)4 mg/L20% effective concentration for morphological abnormalities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of BPF toxicity.

Genotoxicity Assessment: Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Cells are exposed to BPF at various concentrations for a specified duration. Control groups (vehicle-treated and positive control) are included.

  • Embedding in Agarose (B213101): Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Genotoxicity Assessment: γH2AX Assay

The γH2AX assay is a specific method for detecting DNA double-strand breaks (DSBs), a severe form of DNA damage.

  • Cell Culture and Treatment: Cells are cultured and treated with BPF.

  • Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX). This is followed by incubation with a fluorescently labeled secondary antibody.

  • DNA Staining: The nuclear DNA is counterstained with a fluorescent dye like DAPI.

  • Imaging and Quantification: The cells are imaged using a fluorescence microscope. The number of γH2AX foci per nucleus is counted, which corresponds to the number of DSBs.

Neurotoxicity Assessment in Zebrafish Larvae

Zebrafish larvae are a powerful in vivo model for developmental neurotoxicity studies.

  • Embryo Exposure: Zebrafish embryos are exposed to a range of BPF concentrations in their rearing medium from early developmental stages.

  • Behavioral Analysis: Locomotor activity is assessed using automated tracking systems. Larvae are placed in multi-well plates and their movement in response to light-dark transitions is recorded and analyzed for parameters like distance moved and velocity.

  • Morphological Analysis: Larvae are examined under a microscope for any developmental abnormalities, including effects on motor neurons, which can be visualized in transgenic lines expressing fluorescent proteins in these neurons.

  • Apoptosis Detection: Neuronal apoptosis can be detected using techniques like TUNEL staining or by observing the expression of apoptosis markers through immunohistochemistry in the larval brain.

  • Neurotransmitter Analysis: Levels of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506) can be quantified using techniques like high-performance liquid chromatography (HPLC).

Hepatotoxicity Assessment in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model for studying liver toxicity.

  • Cell Culture and Exposure: HepG2 cells are cultured in appropriate media and exposed to different concentrations of BPF for defined periods.

  • Cytotoxicity Assays: Cell viability is assessed using assays such as the MTT or neutral red uptake assays to determine the cytotoxic potential of BPF.

  • Genotoxicity Assessment: DNA damage is evaluated using the Comet assay or γH2AX assay as described above.

  • Metabolic Activity: Changes in the metabolic activity of the cells can be assessed by measuring parameters like mitochondrial respiration or the activity of key metabolic enzymes.

  • Gene Expression Analysis: The expression of genes involved in stress responses, apoptosis, and xenobiotic metabolism can be analyzed using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Molecular Mechanisms

BPF-induced toxicity is mediated by the perturbation of several key intracellular signaling pathways. The following diagrams illustrate these pathways.

p53/Bcl-2 Apoptosis Pathway

BPF-induced DNA damage can activate the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, ultimately resulting in apoptosis.

BPF_p53_Bcl2_Pathway BPF This compound DNA_Damage DNA Damage BPF->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 | Mitochondrion Mitochondrial Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis BPF_EGFR_PI3K_AKT_Pathway BPF This compound EGFR EGFR Activation BPF->EGFR PI3K PI3K Activation EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt Activation PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival BPF_Neurosteroid_Pathway BPF This compound Five_alpha_reductase 5α-reductase (e.g., 5α-R3) Expression BPF->Five_alpha_reductase | Neurosteroid_Synthesis Neurosteroid Synthesis Five_alpha_reductase->Neurosteroid_Synthesis Neurodevelopment Normal Neurodevelopment & Function Neurosteroid_Synthesis->Neurodevelopment BPF_Toxicity_Workflow Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity Genotoxicity Assays (Comet, γH2AX) Endocrine_Activity Endocrine Activity Assays (Reporter Gene) Oxidative_Stress Oxidative Stress Markers Endocrine_Activity->Oxidative_Stress Apoptosis_Markers Apoptosis Markers (Caspase activity) Gene_Expression Gene/Protein Expression (Western, qPCR) Zebrafish_Model Zebrafish Model (Neuro/Developmental Toxicity) Gene_Expression->Zebrafish_Model Rodent_Model Rodent Model (Organ Toxicity, TK) Data_Analysis Data Analysis & Interpretation Rodent_Model->Data_Analysis

References

Sources and pathways of human exposure to Bisphenol F

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sources and Pathways of Human Exposure to Bisphenol F

Introduction

This compound (BPF), with the chemical formula (HOC₆H₄)₂CH₂, is a structural analog of Bisphenol A (BPA).[1] It is increasingly utilized as a substitute for BPA in the manufacturing of polycarbonate plastics and epoxy resins due to growing concerns and regulatory restrictions on BPA's use.[2][3] BPF is employed in a wide array of industrial and consumer applications, including the production of tank and pipe linings, industrial flooring, structural adhesives, dental sealants, and coatings for food and beverage cans.[1][4] Like BPA, BPF is considered an endocrine-disrupting chemical (EDC), exhibiting hormonal activities that raise concerns about its potential adverse health effects. Widespread human exposure to BPF has been confirmed through numerous biomonitoring studies that have detected its presence in human urine and blood samples. This guide provides a comprehensive overview of the known sources and pathways of human exposure to BPF, presents quantitative data from various studies, details common experimental protocols for its detection, and visualizes the core concepts.

Sources of Human Exposure to this compound

Human exposure to BPF is widespread and originates from various dietary, environmental, consumer, and occupational sources.

Dietary Sources

The primary route of non-occupational exposure to bisphenols is through diet.

  • Food and Beverage Packaging : BPF is a component of epoxy resins used as protective linings in food and beverage cans to prevent direct contact between the food and the metal. It can leach from these coatings into the food, especially with high-fat or acidic contents and during heating or prolonged storage. Studies have detected BPF in various canned foods.

  • Plastic Containers and Utensils : As a component of polycarbonates and other plastics, BPF can be found in food storage containers, reusable beverage bottles, and tableware. The migration of BPF from these products into food is a significant source of exposure.

  • Natural Occurrence : A surprising and significant dietary source is mustard. BPF has been found in mustard at concentrations up to approximately 8 mg/kg. It is not a contaminant but rather a natural reaction product formed from the glucosinolate glucosinalbin (B191337) present in the seeds of Sinapis alba (white/yellow mustard). The consumption of a 20-gram portion of such mustard can lead to a BPF intake of 100–200 µg.

Environmental Sources
  • Indoor Dust : BPF is frequently detected in indoor dust from homes, offices, and other microenvironments. It leaches or abrades from numerous consumer products, including plastics, electronics, flooring, and furniture, and accumulates in dust. Ingestion and inhalation of contaminated dust represent a significant, continuous exposure pathway, particularly for toddlers and children who have more hand-to-mouth contact and spend more time near the floor.

  • Drinking Water : BPF can contaminate water sources through industrial discharge and leaching from epoxy resins used to line water supply pipes (B44673) and storage tanks. While it tends to biodegrade in surface water, its presence in drinking water is a potential route of exposure.

Consumer and Personal Care Products
  • Dental Materials : BPF is used in the production of some dental materials, such as restorative composites, adhesives, and sealants. Leaching from these materials can lead to direct oral exposure.

  • Personal Care Products : BPF has been detected in some personal care products like lotions and cosmetics, which can lead to dermal absorption.

  • Thermal Paper : While BPA and BPS are more commonly used as color developers in thermal receipt paper, other bisphenols can also be present. Handling such paper can lead to dermal exposure.

Occupational Exposure

Workplace environments can lead to significantly higher exposure levels compared to the general population.

  • Manufacturing : Workers involved in the production of BPF, polycarbonate plastics, and epoxy resins may be exposed through inhalation of dust and vapors or through dermal contact.

  • Application of BPF-containing Products : Occupations that involve applying epoxy resins, such as floor coating and sewage-pipe relining, present a risk of exposure.

  • Waste Management : BPF has been detected in workers at incineration plants, suggesting that thermal degradation of waste products can release the compound.

Pathways of Human Exposure

BPF enters the human body through three primary pathways: oral ingestion, dermal absorption, and inhalation.

  • Oral Ingestion : This is considered the main pathway of BPF exposure for the general population. It occurs through the consumption of contaminated food and water and the unintentional ingestion of indoor dust.

  • Dermal Absorption : The skin provides a direct route of entry for BPF. This pathway is relevant when handling consumer products like personal care items and thermal paper, as well as in occupational settings where direct contact with BPF-containing materials occurs. Studies have shown that BPF can penetrate the skin at a high rate.

  • Inhalation : Inhalation of BPF is primarily an occupational concern, where the chemical can be present as dust or vapor in the air. For the general population, inhalation of contaminated indoor dust particles is also a potential, albeit lesser, exposure route.

Quantitative Data on BPF Exposure

The following tables summarize quantitative data on BPF concentrations in various environmental and biological matrices.

Table 1: BPF Concentrations in Environmental Media

Matrix Location/Study Concentration Range / Mean Key Findings & Citation
Indoor Dust US, China, Japan, Korea Total Bisphenols: 0.026–111 µg/g (Geometric Mean: 2.29 µg/g) BPF, along with BPA and BPS, were the three major bisphenols detected, accounting for >98% of the total concentration.
Food (General) Saudi Arabia Overall Mean (BPA, BPF, BPS): 23 µg/kg Canned foods contained the highest levels of total bisphenols.

| Mustard | Switzerland | Up to ~8 mg/kg | BPF is a natural component of mustard made from Sinapis alba seeds. |

Table 2: Estimated Daily Intake (EDI) of Total Bisphenols (including BPF) from Dust Ingestion

Population Country Median EDI (ng/kg body weight/day) Citation
Toddlers United States 12.6
Toddlers China 4.61
Toddlers Japan 15.8
Toddlers Korea 18.6
Adults United States 1.72
Adults China 0.78
Adults Japan 2.65

| Adults | Korea | 3.13 | |

Table 3: BPF Concentrations in Human Biomonitoring Studies

Matrix Population/Study Detection Frequency Concentration (Median) Citation
Urine Korean Adults (2018-2020) 85.7% 0.17 µg/L (IQR: 0.06–0.41)
Urine Healthy Adult Men (Multi-sample study) ≥85% Not specified
Urine European Countries (2014-2020) Not specified Slight decreasing trend observed

| Blood | Human Volunteers (Multi-matrix study) | Not specified | Whole blood identified as an ideal matrix for BPF detection. | |

Table 4: Dermal Absorption Parameters for BPF

Parameter Value Description Citation
Skin Absorption Rate 26.5% The percentage of applied BPF that is absorbed through the skin in vitro.

| Permeation Coefficient (Kp) | 2.2 x 10⁻² cm/hr | Characterized as a "fast rate" of penetration into the subcutaneous layer. | |

Experimental Protocols for BPF Analysis

The quantification of BPF in environmental and biological samples typically relies on highly sensitive analytical chemistry techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method.

General Workflow for BPF Analysis in Human Urine

A representative protocol for analyzing BPF in urine involves several key steps:

  • Sample Collection and Storage : Urine samples are collected in polypropylene (B1209903) containers and stored at -20°C or lower until analysis to ensure the stability of the analytes.

  • Enzymatic Deconjugation : In the human body, BPF is metabolized into glucuronide and sulfate (B86663) conjugates for excretion. To measure the total BPF concentration, these conjugates must be cleaved. This is achieved by incubating the urine sample with a β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5) at 37°C for several hours.

  • Solid-Phase Extraction (SPE) : This step is crucial for cleaning up the sample and concentrating the analyte.

    • Cartridge Conditioning : An SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned sequentially with solvents like methanol (B129727) and water.

    • Sample Loading : The deconjugated urine sample is loaded onto the conditioned cartridge. BPF and other hydrophobic compounds are retained on the sorbent while salts and polar interferences are washed away.

    • Washing : The cartridge is washed with a weak organic solvent/water mixture to remove remaining interferences.

    • Elution : BPF is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

  • Concentration : The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.

  • Instrumental Analysis (LC-MS/MS) :

    • Liquid Chromatography (LC) : The reconstituted sample is injected into an LC system. BPF is separated from other remaining compounds on a reversed-phase column (e.g., C18). A gradient of mobile phases (e.g., water and methanol/acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate) is used to achieve separation.

    • Tandem Mass Spectrometry (MS/MS) : As BPF elutes from the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in negative mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for BPF are monitored for quantification and confirmation. Isotope-labeled BPF (e.g., ¹³C₁₂-BPF) is commonly used as an internal standard to correct for matrix effects and variations in recovery.

  • Quantification : The concentration of BPF in the original sample is determined by comparing the peak area ratio of the native BPF to the internal standard against a calibration curve prepared with known standards.

Visualizations

Diagram of BPF Exposure Sources and Pathways

BPF_Exposure_Pathways cluster_sources Sources of BPF cluster_dietary_details cluster_environmental_details cluster_consumer_details cluster_occupational_details cluster_pathways Exposure Pathways Dietary Dietary Food_Packaging Food & Beverage Packaging Mustard Mustard (Natural Source) Environmental Environmental Dust Indoor Dust Water Drinking Water Consumer Consumer Products Personal_Care Personal Care Products Dental Dental Materials Occupational Occupational Manufacturing Resin/Plastic Manufacturing Waste_Mgmt Waste Incineration Construction Flooring/Pipe Lining Ingestion Oral Ingestion Food_Packaging->Ingestion Mustard->Ingestion Dust->Ingestion Dermal Dermal Absorption Dust->Dermal Inhalation Inhalation Dust->Inhalation Water->Ingestion Personal_Care->Dermal Dental->Dermal Manufacturing->Dermal Manufacturing->Inhalation Waste_Mgmt->Inhalation Construction->Dermal Human Human Exposure (Internal Dose) Ingestion->Human Dermal->Human Inhalation->Human

Caption: Major sources and pathways leading to human exposure to this compound (BPF).

Diagram of Experimental Workflow for BPF Analysis

BPF_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection 1. Urine Sample Collection Deconjugation 2. Enzymatic Deconjugation (β-glucuronidase/sulfatase) Collection->Deconjugation SPE 3. Solid-Phase Extraction (SPE) Deconjugation->SPE Concentration 4. Evaporation & Reconstitution SPE->Concentration LC_MSMS 5. LC-MS/MS Analysis (ESI-, MRM mode) Concentration->LC_MSMS Data_Processing 6. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Typical experimental workflow for the analysis of BPF in human urine samples.

References

Bisphenol F: An In-depth Technical Guide on its Endocrine Disrupting Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F (BPF) is a structural analog of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of epoxy resins and polycarbonates. This has led to a growing concern within the scientific community regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific evidence on the endocrine-disrupting properties of BPF. It is intended for researchers, scientists, and drug development professionals engaged in the study of EDCs and their impact on human health. This document summarizes key findings on BPF's interaction with estrogen, androgen, and thyroid hormone signaling pathways, and its effects on steroidogenesis. Detailed experimental protocols for pertinent assays are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs discussed.

Introduction

This compound (4,4'-dihydroxydiphenylmethane) is part of the bisphenol family of chemicals, characterized by two hydroxyphenyl groups. While its structural similarity to BPA raises concerns about comparable endocrine-disrupting effects, subtle structural differences may lead to variations in its biological activity.[1] The ubiquitous nature of bisphenols in consumer products results in widespread human exposure, making a thorough understanding of their potential health risks a scientific priority.[2]

This guide synthesizes the current body of research on BPF's endocrine-disrupting capabilities, focusing on its molecular mechanisms of action and the experimental evidence supporting these findings. The information is presented to be a valuable resource for designing new studies, interpreting toxicological data, and informing the development of safer alternatives.

Estrogenic and Anti-Estrogenic Activity

BPF has been shown to exhibit estrogenic activity, primarily through its interaction with estrogen receptors (ERs), ERα and ERβ. This interaction can mimic the effects of endogenous estrogens, potentially leading to disruptions in normal physiological processes.

Quantitative Data on Estrogenic Activity

The estrogenic potency of BPF has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from these studies.

Assay TypeCell Line/OrganismEndpointBPF Potency (IC50/EC50)Reference CompoundReference
ER Binding AssayRecombinant Human ERαCompetitive BindingIC50: ~1085 nM17β-estradiol (E2)[3]
ER Binding AssayRecombinant Human ERβCompetitive BindingIC50: ~1014 nM17β-estradiol (E2)[3]
ER Transcriptional ActivationHeLa-9903Luciferase Reporter GeneEC50: 10-100 nM17β-estradiol (E2)[4]
Cell Proliferation AssayMCF-7Cell Growth-17β-estradiol (E2)
Signaling Pathway: BPF and Estrogen Receptor Activation

BPF's estrogenic activity is primarily mediated through its binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the BPF-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.

BPF_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPF This compound ER Estrogen Receptor (ERα / ERβ) BPF->ER Binding BPF_ER BPF-ER Complex BPF_ER_nuc BPF-ER Complex BPF_ER->BPF_ER_nuc Translocation ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Activation BPF_ER_nuc->ERE Binding

BPF-mediated estrogen receptor signaling pathway.

Anti-Androgenic Activity

In addition to its estrogenic effects, BPF has been demonstrated to act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like testosterone.

Quantitative Data on Anti-Androgenic Activity

The anti-androgenic potential of BPF has been quantified in several in vitro assays.

Assay TypeCell LineEndpointBPF Potency (IC50)Reference CompoundReference
AR Transcriptional ActivationCV-1Reporter Gene InhibitionIC50: 7.46 x 10⁻⁷ MDihydrotestosterone (DHT)
AR Competitive BindingYeast Two-HybridInhibition of AR-Coactivator InteractionIC50: 1.8 µMTestosterone
AR Transcriptional ActivationMDA-kb2Reporter Gene InhibitionIC50: 1-2 µMR1881
Signaling Pathway: BPF and Androgen Receptor Antagonism

BPF can competitively bind to the androgen receptor, preventing the binding of endogenous androgens. This inhibition blocks the subsequent translocation of the AR to the nucleus and the transcription of androgen-responsive genes.

BPF_Androgen_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPF This compound AR Androgen Receptor (AR) BPF->AR Binding Androgen Androgen Androgen->AR Blocked ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene No Activation AR_nuc Androgen Receptor (AR) AR_nuc->ARE Inhibited

BPF-mediated androgen receptor antagonism pathway.

Thyroid Hormone System Disruption

Emerging evidence suggests that BPF can interfere with the thyroid hormone system. This includes binding to thyroid hormone receptors (TRs) and altering the expression of genes involved in thyroid hormone synthesis and metabolism.

Quantitative Data on Thyroid System Disruption

Studies in zebrafish have provided quantitative data on the effects of BPF on the thyroid system.

OrganismExposure ConcentrationObserved EffectReference
Zebrafish (Danio rerio) larvae2.0 mg/LSignificant increase in T4 levels
Zebrafish (Danio rerio) adults100 µg/L2.05-fold increase in T4 and 1.14-fold increase in T3
Signaling Pathway: BPF and Thyroid Hormone Disruption

BPF can disrupt the thyroid hormone system at multiple levels. It can bind to thyroid hormone receptors, potentially acting as an agonist or antagonist. It can also affect the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid hormone production.

BPF_Thyroid_Disruption cluster_hpt_axis Hypothalamic-Pituitary-Thyroid (HPT) Axis BPF This compound Thyroid Thyroid Gland BPF->Thyroid Altered Gene Expression TR Thyroid Receptor (TR) BPF->TR Binding Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Pituitary->Thyroid TSH T4_T3 Thyroid Hormones (T4, T3) Thyroid->T4_T3 T4, T3 T4_T3->TR Binding Target_Gene Target Gene Expression TR->Target_Gene Regulation

Overview of BPF's potential disruption of the thyroid hormone system.

Disruption of Steroidogenesis

BPF has been shown to interfere with steroidogenesis, the process of hormone synthesis. This can lead to altered levels of crucial steroid hormones, including progestogens, glucocorticoids, and androgens.

Quantitative Data on Steroidogenesis Disruption

The H295R cell line is a widely used in vitro model for assessing the effects of chemicals on steroidogenesis.

Cell LineBPF ConcentrationObserved EffectReference
H295R25 µM2.57-fold increase in 17-hydroxyprogesterone
H295R50 µM2.65-fold increase in 17-hydroxyprogesterone
H295R-Increased progesterone (B1679170) and 17β-estradiol levels
Signaling Pathway: BPF and Steroidogenesis

BPF can alter the expression of key steroidogenic enzymes, such as those in the cytochrome P450 family (CYP), leading to an imbalance in hormone production.

BPF_Steroidogenesis BPF This compound Steroidogenic_Enzymes Steroidogenic Enzymes (e.g., CYP17A1, CYP11B1) BPF->Steroidogenic_Enzymes Alters Expression/Activity Hormone_Production Altered Steroid Hormone Production Steroidogenic_Enzymes->Hormone_Production Leads to

Simplified pathway of BPF's disruption of steroidogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are based on established OECD guidelines and published research.

In Vitro Assays

This assay identifies substances that can act as agonists or antagonists of the estrogen receptor alpha (ERα).

  • Cell Line: Stably transfected human cell line expressing ERα and a luciferase reporter gene (e.g., HeLa-9903).

  • Procedure:

    • Culture cells in appropriate medium. For agonist testing, use a medium free of estrogenic activity. For antagonist testing, co-expose cells to the test substance and a reference estrogen (e.g., 17β-estradiol).

    • Expose cells to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

OECD_455_Workflow start Start culture Culture ERα-Luciferase Reporter Cell Line start->culture expose Expose cells to BPF (agonist or antagonist mode) culture->expose lyse Lyse Cells expose->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Dose-Response and Determine EC50/IC50 measure->analyze end End analyze->end

Workflow for the OECD 455 Estrogen Receptor Transactivation Assay.

This assay identifies substances that can act as agonists or antagonists of the androgen receptor.

  • Cell Line: Stably transfected cell line expressing the human androgen receptor and a reporter gene (e.g., AR-EcoScreen™).

  • Procedure:

    • Culture cells in an appropriate medium. For agonist testing, use a medium free of androgens. For antagonist testing, co-expose cells to the test substance and a reference androgen (e.g., R1881).

    • Expose cells to a range of concentrations of the test substance.

    • Measure the reporter gene activity.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.

This assay assesses the estrogenic activity of a substance by measuring its ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

  • Cell Line: MCF-7 human breast cancer cells.

  • Procedure:

    • Culture MCF-7 cells in a hormone-free medium to synchronize them.

    • Seed the cells in multi-well plates and expose them to various concentrations of the test substance.

    • After a set incubation period (e.g., 6 days), quantify cell proliferation using methods such as crystal violet staining or a BrdU incorporation assay.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

In Vivo Assays

This test evaluates the effects of a chemical on the sexual development of fish.

  • Organism: Zebrafish (Danio rerio) or other suitable fish species.

  • Procedure:

    • Expose newly fertilized fish eggs to a range of concentrations of the test substance in a flow-through system.

    • Continue the exposure through hatching and early life stages until sexual differentiation is complete.

    • At the end of the exposure period, assess endpoints such as vitellogenin levels (a biomarker for estrogenic exposure in males) and conduct a histological examination of the gonads to determine the sex ratio.

  • Data Analysis: Analyze for statistically significant differences in vitellogenin levels and sex ratios between the exposed and control groups.

OECD_234_Workflow start Start expose Expose Fertilized Fish Eggs to BPF Concentrations start->expose hatch Hatching and Early Life Stage Development expose->hatch sexual_diff Sexual Differentiation hatch->sexual_diff assess Assess Endpoints: - Vitellogenin Levels - Gonadal Histology (Sex Ratio) sexual_diff->assess analyze Statistical Analysis assess->analyze end End analyze->end

Workflow for the OECD 234 Fish Sexual Development Test.

This in vivo study in rats provides information on the potential reproductive and developmental toxicity of a substance.

  • Organism: Sprague-Dawley rats.

  • Procedure:

    • Administer the test substance (e.g., by oral gavage) to male and female rats for a pre-mating period.

    • Continue administration through mating, gestation, and lactation for the females.

    • Evaluate endpoints in the parental generation, including reproductive performance (e.g., fertility, gestation length) and general toxicity.

    • Evaluate endpoints in the offspring, including viability, growth, and development.

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) for parental and developmental toxicity.

Conclusion

The available scientific evidence strongly indicates that this compound possesses endocrine-disrupting properties. It exhibits estrogenic and anti-androgenic activities and has the potential to disrupt the thyroid hormone system and steroidogenesis. While often considered a "safer" alternative to BPA, the data suggest that BPF is not inert and can interfere with multiple endocrine pathways. Further research is warranted to fully elucidate the long-term health consequences of BPF exposure, particularly at low, environmentally relevant concentrations. This technical guide serves as a foundational resource for the scientific community to advance our understanding of BPF and to inform regulatory decisions aimed at protecting human health.

References

Methodological & Application

Detecting Bisphenol F in Wastewater: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The increasing concern over the environmental and health impacts of Bisphenol F (BPF), a common substitute for Bisphenol A (BPA), necessitates robust and sensitive analytical methods for its detection in wastewater. This application note provides detailed protocols for the extraction, identification, and quantification of BPF in complex aqueous matrices, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include advanced chromatographic techniques coupled with mass spectrometry, offering high selectivity and low detection limits.

Introduction

This compound (4,4'-dihydroxydiphenylmethane) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Its structural similarity to BPA has raised concerns about its potential as an endocrine-disrupting compound. As BPF usage increases, its presence in wastewater treatment plant influents and effluents is becoming more prevalent, posing a potential risk to aquatic ecosystems and human health. Accurate and reliable analytical methods are crucial for monitoring its fate and transport in the environment and for assessing human exposure.

This document outlines protocols for two primary analytical approaches for BPF detection in wastewater: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are widely recognized for their sensitivity and specificity in complex sample matrices.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of this compound in wastewater, providing a clear comparison of their key quantitative parameters.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS Liquid-Liquid Extraction (LLE) with silylation0.02 µg/LNot ReportedNot Reported[1]
GC-MS(SIM) Solid-Phase Extraction (SPE) with silylation1-50 ng/L1-50 ng/L87-133[2]
GC-MS Ultrasound-Assisted Emulsification Microextraction (USAEME) with acylationNot Reported0.1 ng/mL85-122[3][4]
GC-MS/MS SPE with magnetic multiwalled carbon nanotubes0.002 µg/LNot Reported88.5-115.1[5]
LC-Fluorimetry Coacervative extraction30-35 ng/LNot Reported80-92
LC-MS/MS Solid-Phase Extraction (SPE)< 2 ng/LNot Reported79-112
Q-TOF LC/MS Solid-Phase Extraction (SPE)Not ReportedNot ReportedNot Reported
UPLC-MS/MS Solid-Phase Extraction (SPE)0.025–1.5 ng/LNot Reported82.3-96.7

Experimental Workflows

The following diagrams illustrate the logical workflow for the sample preparation and analysis of this compound in wastewater using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Wastewater Wastewater Sample Filter Filtration Wastewater->Filter Spike Spike with Internal Standard Filter->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Silylation/Acylation Extraction->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Acquisition and Processing GCMS->Data

GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Wastewater Wastewater Sample Filter Filtration Wastewater->Filter Spike Spike with Internal Standard Filter->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS Data Data Acquisition and Processing LCMSMS->Data

LC-MS/MS analysis workflow for this compound.

Experimental Protocols

Protocol 1: this compound Analysis in Wastewater by GC-MS with Silylation

This protocol is based on methodologies that require derivatization to increase the volatility of BPF for gas chromatographic analysis.

1. Sample Collection and Preservation:

  • Collect wastewater samples in amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, acidify the samples to pH < 4 with sulfuric acid.

  • Store samples at 4°C and analyze within 48 hours.

2. Sample Preparation: Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Pre-wash a solid-phase extraction column (e.g., Oasis HLB) with 3 mL of methanol (B129727), followed by 3 mL of deionized water.

  • Sample Loading: Pass 100 mL of the wastewater sample through the SPE cartridge under vacuum.

  • Washing: Wash the cartridge with 3 mL of 5% aqueous methanol to remove interferences.

  • Drying: Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the retained analytes with 6 mL of methanol.

3. Derivatization (Silylation):

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried residue.

  • Heat the mixture to facilitate the derivatization reaction, converting BPF to its more volatile silylated derivative.

4. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

  • GC Column: Use a capillary column suitable for semi-volatile compounds, such as a ZB-5 (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program:

    • Initial temperature: 120°C for 1 min.

    • Ramp: 10°C/min to 300°C.

    • Hold: 6 min at 300°C.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

5. Quantification:

  • Prepare a calibration curve using standards of silylated BPF.

  • Quantify the BPF concentration in the samples by comparing the peak area of the analyte to the calibration curve, correcting for the recovery of the internal standard.

Protocol 2: this compound Analysis in Wastewater by LC-MS/MS

This protocol is based on direct analysis without derivatization, offering a more streamlined workflow.

1. Sample Collection and Preservation:

  • Follow the same procedure as described in Protocol 1.

2. Sample Preparation: Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., hydrophilic-lipophilic balancing cartridge) with the appropriate solvents as recommended by the manufacturer.

  • Sample Loading: Load a larger volume of water sample (e.g., 1000 mL) through the cartridge at a controlled flow rate (e.g., 8 mL/min).

  • Washing: Rinse the cartridge with a weak organic solvent solution (e.g., 10% methanol) to remove polar interferences.

  • Elution: Elute the analytes with a suitable volume of a strong organic solvent (e.g., 9 mL of methanol).

  • Concentration: Concentrate the eluate using a nitrogen evaporator and reconstitute in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: Employ a reverse-phase column, such as an Acquity UPLC BEH C18, for chromatographic separation.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like 0.05% ammonia) to achieve optimal separation.

  • Mass Spectrometry: Operate the tandem mass spectrometer in negative-ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

4. Quantification:

  • Generate a calibration curve using a series of BPF standards.

  • Determine the concentration of BPF in the wastewater samples by comparing the analyte's peak area to the calibration curve, with correction based on the internal standard's response.

Conclusion

The choice of analytical method for this compound detection in wastewater depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. GC-MS methods, while often requiring a derivatization step, provide excellent sensitivity. LC-MS/MS methods offer the advantage of direct injection, simplifying sample preparation and reducing analysis time, while also delivering high sensitivity and specificity. The protocols provided herein offer robust and reliable frameworks for the accurate quantification of BPF in environmental samples, contributing to a better understanding of its prevalence and potential risks.

References

Application Note: Ultrasensitive Quantification of Bisphenols in Bottled Water by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are potential endocrine disruptors. Their migration from packaging materials into bottled water raises significant public health concerns. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of multiple bisphenols in bottled water. The described protocol, including a streamlined Solid Phase Extraction (SPE) sample preparation, offers high recovery and low limits of detection, making it suitable for routine monitoring and regulatory compliance.

Introduction

Bisphenols, such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), are utilized in the manufacturing of plastic containers, including those for bottled water. These compounds can leach into the water, leading to human exposure. Due to their potential to interfere with the endocrine system, sensitive and reliable analytical methods are crucial for monitoring their presence at trace levels.[1][2][3] UPLC-MS/MS has emerged as the preferred technique for its high selectivity, sensitivity, and speed.[4] This document provides a detailed protocol for the simultaneous determination of eight common bisphenols in bottled water.

Experimental Protocols

Materials and Reagents
  • Standards: Certified analytical standards of Bisphenol A (BPA), Bisphenol S (BPS), this compound (BPF), Bisphenol AF (BPAF), Bisphenol AP (BPAP), Bisphenol B (BPB), Bisphenol Z (BPZ), and Bisphenol P (BPP), and their corresponding isotopically labeled internal standards (e.g., BPA-d16).

  • Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Acetonitrile (LC-MS grade).

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid.

  • SPE Cartridges: C18 cartridges.[4]

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection: Collect bottled water samples in their original packaging.

  • Preconditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Acidify 100 mL of the water sample to pH 7 with 100 mM acetic acid and add the internal standard. Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the trapped bisphenols with 6 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 500 µL of a water/methanol (50:50, v/v) solution for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A Kinetex® C18 or Acquity BEH C8 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: Water with 0.045 mM ammonium hydroxide.

    • Phase B: Methanol with 0.045 mM ammonium hydroxide.

  • Gradient Elution: A linear gradient is employed to achieve optimal separation of the analytes.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bisphenol and internal standard are monitored for quantification and confirmation.

Results and Data Presentation

The developed UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The method demonstrated excellent linearity with correlation coefficients (R²) ≥ 0.990 for all analytes.

BisphenolLinear Range (µg/L)LOD (µg/L)LOQ (µg/L)Mean Recovery (%)
BPA0.10 - 10.00.030 - 0.0370.1089 - 109
BPS0.25 - 10.00.030 - 0.0750.10 - 0.2589 - 109
BPF0.25 - 10.00.030 - 0.0750.10 - 0.2589 - 109
BPAF0.25 - 10.00.030 - 0.0750.10 - 0.2589 - 109
BPAP0.25 - 10.00.030 - 0.0750.10 - 0.2589 - 109
BPB0.10 - 10.00.030 - 0.0750.10 - 0.2589 - 109
BPZ0.25 - 10.00.030 - 0.0750.10 - 0.2589 - 109
BPP0.25 - 10.00.030 - 0.0750.10 - 0.2589 - 109

Table 1: Summary of quantitative data for the analysis of eight bisphenols in bottled water. Data compiled from multiple sources.

Analysis of commercially available bottled water samples revealed the presence of BPA at quantifiable concentrations in some samples, while other bisphenols were generally below the limit of quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Bottled Water Sample Collection Spiking 2. Internal Standard Spiking SampleCollection->Spiking SPE 3. Solid Phase Extraction (SPE) Spiking->SPE Elution 4. Elution of Analytes SPE->Elution Evaporation 5. Evaporation & Reconstitution Elution->Evaporation Injection 6. UPLC Injection Evaporation->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS/MS Detection (MRM) Separation->Detection Quantification 9. Quantification Detection->Quantification Reporting 10. Reporting Quantification->Reporting

Caption: Experimental workflow for bisphenol analysis.

UPLC_MSMS_System UPLC UPLC System Solvent Delivery System Autosampler Column Oven Column UPLC Column UPLC:p2->Column Sample Injection UPLC:p1->Column Mobile Phase MS Tandem Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector Column->MS:p1 Eluent DataSystem Data System MS:p5->DataSystem Signal

Caption: Logical diagram of the UPLC-MS/MS system.

bisphenol_signaling cluster_cell Target Cell cluster_downstream Downstream Effects Bisphenols Bisphenols (e.g., BPA) ER Estrogen Receptor (ERα, ERβ) Bisphenols->ER GPCR G-Protein Coupled Receptors Bisphenols->GPCR OtherReceptors Other Nuclear Receptors Bisphenols->OtherReceptors GeneExpression Altered Gene Expression ER->GeneExpression SignalingPathways Modulation of Signaling Pathways (MAPK, PI3K/AKT) GPCR->SignalingPathways CellularResponse Cellular Responses (Proliferation, Apoptosis) GeneExpression->CellularResponse SignalingPathways->CellularResponse

Caption: Simplified bisphenol signaling pathway.

Discussion

The presented UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of various bisphenols in bottled water. The use of Solid Phase Extraction allows for effective pre-concentration and clean-up of the samples, leading to high recovery rates and the removal of matrix interferences. The chromatographic conditions ensure good separation of the target analytes, while the use of tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity for accurate quantification at sub-µg/L levels.

The potential for bisphenols to act as endocrine disruptors is a significant concern. They can interact with various cellular pathways, including nuclear estrogen receptors and G-protein coupled receptors, leading to the modulation of key signaling cascades like MAPK and PI3K/AKT. This can result in altered gene expression and various cellular responses, highlighting the importance of monitoring their presence in consumables.

Conclusion

This application note details a validated UPLC-MS/MS method for the routine analysis of bisphenols in bottled water. The protocol is sensitive, robust, and suitable for high-throughput laboratory settings. The ability to accurately quantify these potential endocrine disruptors is essential for ensuring consumer safety and for regulatory bodies to establish and enforce safe limits in food and beverage products.

References

Application Note: Trace Analysis of Bisphenol F by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often as a substitute for Bisphenol A (BPA). Due to its structural similarity to BPA, concerns have been raised about its potential endocrine-disrupting properties and its presence in various environmental and biological matrices. This application note presents a detailed protocol for the trace analysis of this compound in water and biological samples using gas chromatography-mass spectrometry (GC-MS). The method involves sample preparation using solid-phase extraction (SPE), derivatization to enhance volatility, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for high sensitivity and selectivity. This robust and validated method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (4,4'-dihydroxydiphenylmethane) is increasingly being used as a replacement for BPA in the production of various consumer products.[1] Its detection in environmental and biological samples has prompted the need for sensitive and reliable analytical methods to assess human exposure and environmental contamination.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of BPF at trace levels due to its high resolution and sensitivity. However, the polar nature of BPF necessitates a derivatization step to increase its volatility for GC analysis.[2][3]

This application note provides a comprehensive methodology for BPF trace analysis, covering sample extraction, derivatization, and GC-MS analysis. The described protocol is applicable to various sample types, including water and biological tissues, with appropriate validation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of BPF from water and biological samples. For biological samples, an initial enzymatic hydrolysis step is required to analyze for both free and conjugated BPF.[4]

Materials:

Procedure for Water Samples:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100-500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained BPF with 5-10 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of acetonitrile or the derivatization solvent).

Procedure for Biological Samples (e.g., Liver Tissue):

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Enzymatic Hydrolysis (for total BPF): To analyze for total BPF (free and glucuronide-conjugated), treat the sample with β-glucuronidase to deconjugate BPF glucuronide.

  • Extraction: Proceed with solid-phase extraction as described for water samples, loading the homogenized and hydrolyzed sample onto the conditioned SPE cartridge.

  • Elution and Concentration: Follow steps 5 and 6 from the water sample procedure.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of BPF for GC-MS analysis. Acetylation with acetic anhydride (B1165640) or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common approaches.

Materials:

  • Acetic anhydride or BSTFA with 1% TMCS (trimethylchlorosilane)

  • Pyridine (B92270) (for acetylation) or an appropriate solvent for silylation (e.g., toluene)

  • Heating block or water bath

Acetylation Protocol:

  • To the dried extract, add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Vortex the mixture and heat at 60-70°C for 30-60 minutes.

  • After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS injection.

Silylation Protocol:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS.

  • Vortex the mixture and heat at 60-75°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

  • Injector Temperature: 280-305°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80-120°C, hold for 1-2 minutes

    • Ramp: 10-20°C/min to 280-300°C

    • Final hold: 5-10 minutes

MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • MSD Interface Temperature: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (for acetylated BPF): m/z 284 (molecular ion), 242, 200, 107

  • Ions to Monitor (for silylated BPF): The specific ions will depend on the silyl (B83357) derivative formed.

Quantitative Data Summary

The following table summarizes the quantitative performance data for BPF analysis using GC-MS from various studies.

ParameterWater Samples (ng/L)Biological Samples (ng/g)Reference(s)
Limit of Detection (LOD) 0.4 - 20.05 - 0.1
Limit of Quantification (LOQ) 1.3 - 6.70.15 - 0.3
Linearity (r²) > 0.995> 0.99
Recovery (%) 88.5 - 115.172.3 - 97.5
Relative Standard Deviation (RSD %) < 100.11 - 8.94

Visualizations

Below are diagrams illustrating the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Water or Biological Sample spe Solid-Phase Extraction (SPE) sample->spe Loading extract Concentrated Extract spe->extract Elution & Evaporation derivatization Acetylation or Silylation extract->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample gcms GC-MS System derivatized_sample->gcms Injection data Data Acquisition & Analysis gcms->data Detection

Caption: Experimental workflow for BPF analysis.

logical_relationship bpf_in_matrix BPF in Sample Matrix (Water/Biological) extraction Isolation & Purification (SPE) bpf_in_matrix->extraction derivatization Chemical Modification (Acetylation/Silylation) extraction->derivatization separation Chromatographic Separation (GC) derivatization->separation detection Mass Spectrometric Detection (MS-SIM) separation->detection quantification Quantification detection->quantification

Caption: Logical steps in BPF trace analysis.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the trace analysis of this compound in environmental and biological samples. The combination of solid-phase extraction for sample cleanup and concentration, followed by derivatization and analysis in SIM mode, allows for accurate quantification at low ng/L to ng/g levels. This protocol is a valuable tool for researchers and professionals monitoring BPF levels to assess potential health risks and environmental impact.

References

In Vitro Assays for Assessing Bisphenol F Estrogenic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is a structural analog of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of polycarbonate plastics and epoxy resins. This widespread use has raised concerns about its potential endocrine-disrupting properties, particularly its estrogenic activity. Accurate assessment of BPF's ability to mimic or interfere with the action of endogenous estrogens is crucial for toxicological evaluation and risk assessment. This document provides detailed application notes and protocols for key in vitro assays used to characterize the estrogenic activity of BPF. These assays offer sensitive and reliable methods to investigate the interaction of BPF with the estrogen signaling pathway at the molecular and cellular levels.

Estrogen Signaling Pathway

Estrogenic compounds like this compound primarily exert their effects by interacting with estrogen receptors (ERs), which are ligand-activated transcription factors. There are two main subtypes of estrogen receptors, ERα and ERβ, which can mediate genomic and non-genomic signaling pathways.[1][2] In the classical genomic pathway, the binding of a ligand to the ER in the cytoplasm leads to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of these genes, leading to a physiological response. Non-genomic pathways involve membrane-associated ERs and can trigger rapid intracellular signaling cascades.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPF This compound (BPF) ER Estrogen Receptor (ERα / ERβ) BPF->ER Binding ER_BPF_complex ER-BPF Complex ER->ER_BPF_complex Dimerization Dimerization ER_BPF_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation & Binding Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Simplified diagram of the genomic estrogen signaling pathway initiated by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the estrogenic activity of this compound (BPF) from various in vitro assays. The half-maximal effective concentration (EC50) and relative potencies are presented to allow for easy comparison.

Assay TypeCell Line/SystemEndpointBPF EC50 (µM)Reference CompoundReference EC50 (µM)Notes
Reporter Gene Assay MCF-7Luciferase Activity1.017β-Estradiol (E2)0.00063BPF showed estrogenic activity, though less potent than E2.
Reporter Gene Assay Zebrafish Liver (ZELH)zfER TransactivationBPF was slightly more potent on zfERβ subtypes compared to BPA.17β-Estradiol (E2)-BPF efficiently transactivated all zebrafish ER subtypes.
Cell Proliferation Assay (E-Screen) MCF-7Cell Proliferation-17β-Estradiol (E2)-BPF induced uterine growth in immature rats, indicating in vivo estrogenic activity. Several studies confirm BPF induces MCF-7 cell proliferation.
Yeast Two-Hybrid Assay Saccharomyces cerevisiaeβ-galactosidase activityPositive17β-Estradiol (E2)-BPF was identified as having estrogenic activity in a screen of over 500 chemicals.
Competitive Binding Assay Human ERαReceptor Binding-17β-Estradiol (E2)-BPF exhibits binding affinity for the estrogen receptor.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity

The Yeast Two-Hybrid (Y2H) assay is a powerful genetic method to screen for protein-protein interactions. In the context of estrogenicity testing, it is adapted to detect the ligand-dependent interaction between an estrogen receptor (ER) and a coactivator protein.

Principle: The assay utilizes yeast strains that are engineered to require the interaction of two protein domains, a DNA-binding domain (DBD) and an activation domain (AD), to activate the transcription of a reporter gene (e.g., lacZ, which encodes β-galactosidase). The ER ligand-binding domain (LBD) is fused to the DBD, and a coactivator protein is fused to the AD. In the presence of an estrogenic compound like BPF, the ER-LBD undergoes a conformational change that promotes its interaction with the coactivator. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene, resulting in a measurable signal (e.g., a color change).

Y2H_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_exposure Exposure & Incubation cluster_detection Detection Yeast_Strain Yeast Strain (e.g., S. cerevisiae Y190) Transformation Co-transform Yeast with Plasmids Yeast_Strain->Transformation Plasmid_DBD_ER Plasmid 1: DBD-ER LBD Plasmid_DBD_ER->Transformation Plasmid_AD_Coactivator Plasmid 2: AD-Coactivator Plasmid_AD_Coactivator->Transformation Culture Culture Transformed Yeast in Selective Media Transformation->Culture Exposure Expose to BPF (and Controls) Culture->Exposure Incubation Incubate at 30°C Exposure->Incubation Lysis Yeast Cell Lysis Incubation->Lysis Assay β-galactosidase Assay (e.g., ONPG substrate) Lysis->Assay Measurement Measure Absorbance (Colorimetric Change) Assay->Measurement

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay to assess BPF estrogenicity.

Protocol:

  • Yeast Strain and Plasmids:

    • Use a suitable Saccharomyces cerevisiae strain (e.g., Y190) that contains a reporter gene (e.g., lacZ) under the control of a GAL4-responsive promoter.

    • Utilize two expression plasmids: one containing the DNA-binding domain (DBD) of GAL4 fused to the ligand-binding domain (LBD) of the human estrogen receptor (ERα or ERβ), and another containing the GAL4 activation domain (AD) fused to a coactivator protein (e.g., TIF2).

  • Yeast Transformation:

    • Co-transform the yeast cells with both the DBD-ER LBD and AD-coactivator plasmids using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

    • Plate the transformed cells on a selective medium lacking tryptophan and leucine (B10760876) to select for yeast that have taken up both plasmids.

  • Culture and Exposure:

    • Inoculate a single colony of transformed yeast into selective liquid medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture and grow to the mid-log phase.

    • In a 96-well plate, expose the yeast cells to a serial dilution of BPF. Include a positive control (17β-estradiol) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate at 30°C for the desired exposure time (e.g., 24-48 hours).

  • β-Galactosidase Assay:

    • After incubation, lyse the yeast cells to release the intracellular contents. This can be achieved by enzymatic digestion with zymolyase or by physical methods like freeze-thaw cycles.

    • Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at 30°C until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the yellow product at 420 nm using a microplate reader.

    • Normalize the β-galactosidase activity to the cell density (measured at OD600).

    • Plot the β-galactosidase activity against the concentration of BPF to generate a dose-response curve and determine the EC50 value.

Luciferase Reporter Gene Assay in Mammalian Cells

Reporter gene assays in mammalian cells provide a more physiologically relevant system to study the transcriptional activity of estrogen receptors.

Principle: This assay uses a mammalian cell line (e.g., MCF-7, HeLa, or VM7Luc4E2) that is transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). When an estrogenic compound like BPF binds to the endogenous or co-transfected estrogen receptor, the receptor-ligand complex binds to the ERE and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the estrogenic activity of the compound.

ReporterGene_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Cell_Culture Culture Mammalian Cells (e.g., VM7Luc4E2) Transfection Transfect with ERE-Luciferase Plasmid (if not stable cell line) Cell_Culture->Transfection Plating Plate Cells in 96-well Plates Transfection->Plating Treatment Treat Cells with BPF (and Controls) Plating->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Substrate Add Luciferase Substrate Lysis->Substrate Luminescence Measure Luminescence Substrate->Luminescence

Caption: Workflow for a Luciferase Reporter Gene Assay to assess BPF estrogenicity.

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable mammalian cell line (e.g., VM7Luc4E2, which is an MCF-7-derived cell line stably expressing a luciferase reporter) in the appropriate medium.

    • If using a non-stable cell line, co-transfect the cells with an ERE-luciferase reporter plasmid and an expression vector for ERα or ERβ. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Hormone Deprivation:

    • To reduce the background signal from hormones present in the serum, replace the culture medium with a hormone-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum) and incubate for 24-72 hours.

  • Compound Exposure:

    • Prepare serial dilutions of BPF in the hormone-free medium.

    • Remove the hormone-deprivation medium and add the BPF dilutions to the cells.

    • Include a positive control (17β-estradiol) and a negative control (vehicle).

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer provided with a commercial luciferase assay kit.

    • Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

    • Add the luciferase substrate to each well.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • If a Renilla luciferase control was used, measure its activity as well.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient transfections) or to cell viability (e.g., using a WST-1 assay).

    • Plot the normalized luciferase activity against the concentration of BPF to generate a dose-response curve and calculate the EC50 value.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is a cell-based assay that measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. The E-Screen assay quantifies the increase in cell number after exposure to a test compound, providing a measure of its estrogenic activity.

Protocol:

  • Cell Culture and Seeding:

    • Maintain MCF-7 cells in a culture medium containing fetal bovine serum. It is crucial to use a consistent and well-characterized stock of MCF-7 cells, as different sublines can exhibit varying sensitivities to estrogens.

    • Seed the cells in 24- or 48-well plates at a low density.

  • Hormone Starvation:

    • After the cells have attached, replace the growth medium with a hormone-free medium (phenol red-free medium with charcoal-dextran treated fetal bovine serum) to synchronize the cells in the G0/G1 phase of the cell cycle. Incubate for 24-72 hours.

  • Treatment:

    • Expose the cells to a range of concentrations of BPF dissolved in the hormone-free medium.

    • Include a positive control (17β-estradiol) and a negative control (vehicle).

    • Incubate the cells for 6 days, with a medium change at day 3.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify the cell number. This can be done by:

      • Direct Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.

      • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content, which is proportional to cell number. Fix the cells, stain with SRB, and then solubilize the bound dye for absorbance measurement.

      • Crystal Violet Staining: Similar to the SRB assay, this method stains the cell nucleus and cytoplasm, and the extracted dye is quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the negative control wells.

    • Determine the relative proliferative effect (RPE) by normalizing the PE of BPF to the maximum PE of 17β-estradiol.

    • Plot the cell proliferation against the BPF concentration to obtain a dose-response curve and determine the EC50.

Conclusion

The in vitro assays described in this document provide a robust and multi-faceted approach to characterizing the estrogenic activity of this compound. The Yeast Two-Hybrid assay is a valuable high-throughput screening tool, while reporter gene assays in mammalian cells offer a more physiologically relevant measure of transcriptional activation. The MCF-7 cell proliferation assay provides a functional endpoint that reflects the integrated cellular response to estrogenic stimuli. By employing a combination of these assays, researchers can obtain a comprehensive profile of BPF's estrogenic potential, which is essential for informed risk assessment and the development of safer alternatives.

References

Application Notes and Protocols for Zebrafish-Specific Assays of Bisphenol F Endocrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing zebrafish (Danio rerio) as a model organism to assess the endocrine-disrupting potential of Bisphenol F (BPF). Zebrafish offer a powerful in vivo and in vitro platform for screening and mechanistic studies due to their genetic tractability, rapid development, and physiological conservation with mammals.

Introduction to this compound and Endocrine Disruption

This compound (BPF) is a structural analog of Bisphenol A (BPA) and is increasingly used as a replacement in the manufacturing of polycarbonate plastics and epoxy resins. However, concerns have been raised about its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects. Zebrafish-based assays are highly relevant for assessing the potential hazards of BPF to vertebrate endocrine systems.

Section 1: Estrogenic Activity of this compound

BPF has been shown to exhibit estrogenic activity by interacting with estrogen receptors (ERs) and modulating the expression of estrogen-responsive genes. The following assays are designed to detect and quantify these effects.

In Vitro Zebrafish Estrogen Receptor Transactivation Assay

This assay utilizes zebrafish hepatic reporter cell lines (ZELH) stably expressing different zebrafish estrogen receptor subtypes (zfERα, zfERβ1, and zfERβ2) to screen for estrogenic activity.[1][2][3]

Experimental Protocol:

  • Cell Culture: Culture ZELH-zfERα, ZELH-zfERβ1, and ZELH-zfERβ2 cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells at 28°C in a humidified atmosphere with 5% CO2.

  • Compound Exposure: Seed cells in 96-well plates. After 24 hours, replace the medium with a serum-free medium containing various concentrations of BPF (e.g., 10⁻¹⁰ to 10⁻⁵ M) or a vehicle control (e.g., DMSO). Include a positive control such as 17β-estradiol (E2).

  • Luciferase Assay: After 24 hours of exposure, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to the vehicle control. Plot the relative luciferase units against the logarithm of the BPF concentration to generate dose-response curves and calculate EC50 values.

Data Presentation:

Table 1: Estrogenic Activity of this compound on Zebrafish Estrogen Receptor Subtypes

CompoundzfER SubtypeEC50 (µM)Reference
BPFzfERα~1-10[1]
BPFzfERβ1More potent than on zfERα[1]
BPFzfERβ2More potent than on zfERα
BPAzfERαSelective
BPSzfERβ subtypesSlightly more potent

Note: Specific EC50 values can vary between studies. This table represents the relative potency observed.

In Vivo Transgenic cyp19a1b-GFP Zebrafish Embryo Assay

This in vivo assay quantifies the expression of brain aromatase (cyp19a1b), an enzyme critical for estrogen synthesis, using a transgenic zebrafish line where Green Fluorescent Protein (GFP) expression is driven by the cyp19a1b promoter.

Experimental Protocol:

  • Zebrafish Husbandry and Egg Collection: Maintain adult transgenic cyp19a1b-GFP zebrafish under standard conditions. Collect freshly fertilized embryos.

  • Embryo Exposure: Place embryos in 24-well plates (e.g., 10 embryos per well) with embryo medium. Expose embryos to a range of BPF concentrations (e.g., 1-30 µM) or a vehicle control from 2 hours post-fertilization (hpf) to 96 hpf.

  • GFP Imaging and Quantification: At 96 hpf, anesthetize the larvae and mount them in a lateral position on a microscope slide. Capture fluorescent images of the brain region using a fluorescence microscope. Quantify the GFP fluorescence intensity using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the mean fluorescence intensity of BPF-treated groups to the vehicle control group.

Data Presentation:

Table 2: Induction of Brain Aromatase (cyp19a1b-GFP) by this compound in Zebrafish Embryos

CompoundConcentration (µM)GFP InductionReference
BPF1-10Strong, ER-dependent
BPA1-10Strong, ER-dependent
BPS>30Partial
Vitellogenin (Vtg) Induction Assay in Adult Male Zebrafish

Vitellogenin is an egg yolk precursor protein normally produced by females but can be induced in males upon exposure to estrogenic compounds.

Experimental Protocol:

  • Acclimation and Exposure: Acclimate adult male zebrafish to laboratory conditions. Expose fish to different concentrations of BPF in the tank water for a period of 7 to 21 days.

  • Sample Collection: At the end of the exposure period, euthanize the fish and collect liver and blood plasma samples.

  • Vtg Quantification: Measure Vtg levels in the liver (as vtg1 mRNA by qPCR) and plasma (as Vtg protein by ELISA).

  • Data Analysis: Compare Vtg levels in BPF-exposed males to control males.

Signaling Pathway Visualization:

Estrogenic_Activity_Pathway BPF This compound (BPF) ER Estrogen Receptor (ERα, ERβ) BPF->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to TargetGenes Target Gene Expression (e.g., cyp19a1b, vtg1, esr1) ERE->TargetGenes Initiates Transcription EstrogenicEffects Estrogenic Effects TargetGenes->EstrogenicEffects Leads to

Caption: BPF-mediated estrogenic signaling pathway.

Section 2: Thyroid-Disrupting Activity of this compound

BPF can also interfere with the thyroid hormone system, which is crucial for normal development and metabolism.

Thyroid Hormone Level Measurement in Zebrafish Larvae

This assay directly measures the whole-body content of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in zebrafish larvae following exposure to BPF.

Experimental Protocol:

  • Embryo Exposure: Expose zebrafish embryos to various concentrations of BPF (e.g., up to 2.0 mg/L) from fertilization to 120 hpf.

  • Homogenization: At 120 hpf, pool a number of larvae per replicate and homogenize them in a suitable buffer.

  • Hormone Extraction: Extract thyroid hormones from the homogenate using a validated method (e.g., solid-phase extraction).

  • Quantification by LC-MS/MS: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify T3 and T4 levels.

  • Data Analysis: Compare the hormone levels in BPF-exposed larvae to the control group.

Data Presentation:

Table 3: Effects of this compound on Thyroid Hormone Levels in Zebrafish Larvae (120 hpf)

CompoundConcentrationT4 LevelT3 LevelReference
BPF2.0 mg/LSignificant increaseSignificant increase
BPA>2.0 mg/LSignificant increaseSignificant increase
BPS-Significant increaseSignificant increase
Hypothalamus-Pituitary-Thyroid (HPT) Axis Gene Expression Analysis

This assay evaluates the transcriptional changes of key genes involved in the HPT axis, which regulates thyroid hormone production and signaling.

Experimental Protocol:

  • Exposure and RNA Extraction: Expose zebrafish embryos or adults to BPF as described in previous protocols. At the end of the exposure, extract total RNA from whole larvae or specific tissues (e.g., brain, liver).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for HPT axis-related genes (e.g., tshβ, tg, ttr, dio1, dio2, thra, thrb). Use appropriate housekeeping genes for normalization (e.g., β-actin, ef1α).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation:

Table 4: Altered Expression of HPT Axis-Related Genes Following BPF Exposure in Zebrafish

GeneFunctionEffect of BPFReference
tshβThyroid-stimulating hormone beta subunitUpregulation
tgThyroglobulinUpregulation
ttrTransthyretin (thyroid hormone transport)Upregulation
dio1/dio2Deiodinases (T4 to T3 conversion)Upregulation
thra/thrbThyroid hormone receptorsDownregulation

Signaling Pathway Visualization:

HPT_Axis_Disruption cluster_Brain Brain Hypothalamus Hypothalamus (trh) Pituitary Pituitary (tshβ) Hypothalamus->Pituitary TRH Thyroid Thyroid Gland (tg, tpo) Pituitary->Thyroid TSH Liver Liver (ttr) Thyroid->Liver T4, T3 TargetTissues Target Tissues Liver->TargetTissues T4, T3 via TTR TargetTissues->Hypothalamus Negative Feedback TargetTissues->Pituitary Negative Feedback BPF This compound (BPF) BPF->Hypothalamus Disrupts BPF->Pituitary Disrupts BPF->Thyroid Disrupts BPF->Liver Disrupts

Caption: BPF disruption of the HPT axis.

Section 3: General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the endocrine-disrupting effects of BPF using zebrafish.

Workflow Visualization:

Zebrafish_Assay_Workflow Start Start: Compound Preparation (this compound) Exposure Exposure of Zebrafish (Embryos, Larvae, or Adults) Start->Exposure InVitro In Vitro Assays (ZELH-zfER) Exposure->InVitro InVivo In Vivo Assays Exposure->InVivo Data Data Collection and Analysis InVitro->Data Estrogenic Estrogenic Endpoints: - cyp19a1b-GFP - Vtg induction - Gene expression (esr1, etc.) InVivo->Estrogenic Thyroid Thyroid Endpoints: - T3/T4 levels - HPT gene expression - Tg(tg:mCherry) InVivo->Thyroid Estrogenic->Data Thyroid->Data Conclusion Conclusion: Endocrine Activity Assessment Data->Conclusion

Caption: General experimental workflow.

Conclusion

The suite of zebrafish-specific assays described provides a comprehensive toolkit for evaluating the endocrine-disrupting properties of this compound. By combining in vitro and in vivo approaches, researchers can gain insights into the specific molecular targets and physiological consequences of BPF exposure. These methods are valuable for hazard identification, risk assessment, and the development of safer chemical alternatives.

References

Application of Bisphenol F (BPF) in the Manufacturing of Plastics and Epoxy Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is a structural analog of bisphenol A (BPA) and is increasingly utilized as a monomer in the production of epoxy resins and polycarbonates.[1] Its unique chemical structure, where two phenolic rings are linked by a methylene (B1212753) bridge, imparts distinct properties to the resulting polymers compared to their BPA-based counterparts. These properties include lower viscosity, reduced tendency to crystallize, and in some cases, improved chemical resistance.[2] This document provides detailed application notes and experimental protocols for the use of BPF in the synthesis of plastics and epoxy resins. It also includes an overview of the toxicological profile of BPF, focusing on its interaction with hormonal signaling pathways, which is of particular relevance to drug development professionals.

Application Notes

BPF-Based Epoxy Resins

BPF-based epoxy resins, primarily BPF diglycidyl ether (BFDGE), offer several advantages in various applications. Their lower viscosity compared to BPA-based resins facilitates easier handling, better impregnation of fibers in composite manufacturing, and allows for formulations with higher filler content.[2]

Key advantages include:

  • Lower Viscosity: Simplifies processing and application.

  • Reduced Crystallization Tendency: Improves storage stability and processing consistency.

  • Good Mechanical Properties: Offers high strength and durability.

  • Chemical Resistance: Provides resistance to a range of chemicals.

Common applications include:

  • Coatings: Industrial and protective coatings for metal and concrete.

  • Adhesives: High-strength adhesives for various substrates.

  • Composites: Matrix material for fiber-reinforced plastics in aerospace and automotive industries.

  • Electrical Encapsulation: Potting and encapsulation of electronic components.

BPF-Based Polycarbonates

BPF can be used as a monomer to produce polycarbonates with specific properties. The synthesis is typically achieved through transesterification with a carbonate source like diphenyl carbonate. The properties of BPF-based polycarbonates can be tailored by copolymerization with other bisphenols.

Quantitative Data

Comparative Properties of BPF and BPA Epoxy Resins
PropertyBPF-based Epoxy ResinBPA-based Epoxy ResinReference
Viscosity at 25°C (mPa·s) 6000-8000Higher[3]
Tensile Strength HighHigh[2]
Flexural Strength HighHigh
Glass Transition Temperature (Tg) Varies with curing agentVaries with curing agent
Decomposition Temperature (Td) Good thermal stabilityGood thermal stability
Curing Time Generally fasterSlower
Chemical Resistance ExcellentGood
Thermal Properties of Cured BPF Epoxy Resins
Curing AgentGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Reference
Diaminodiphenyl methane (B114726) (DDM)~184~346-348
Amine Hardener MixVaries with formulationVaries with formulation
Processing Properties of BPF Epoxy Resins
PropertyValueReference
Gel Time Varies with hardener and temperature
Viscosity 6000-8000 mPa·s at 25°C
Mechanical Properties of BPF-based Polycarbonate
PropertyValueReference
Tensile Strength at Yield 60 MPa
Tensile Strength at Break 70 MPa
Flexural Strength at Yield 90 MPa
Modulus of Elasticity (Flexural) 2300 MPa
Thermal Properties of BPF-based Polycarbonate
PropertyValueReference
Vicat Softening Temperature 145 °C
Heat Deflection Temperature (1.8 MPa) 127 °C
Thermal Conductivity 0.2 W/m·K

Experimental Protocols

Protocol 1: Synthesis of this compound Diglycidyl Ether (BFDGE)

Materials:

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve this compound in an excess of epichlorohydrin.

  • Catalyst Addition: Add a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide.

  • Etherification: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. The reaction is exothermic, so maintain the temperature at a controlled level (e.g., 60-70°C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and add an organic solvent (e.g., toluene or ethyl acetate) to extract the product.

  • Washing: Wash the organic layer sequentially with deionized water, a dilute acid solution (to neutralize any remaining base), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude BFDGE.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure BFDGE.

Characterization:

  • Confirm the structure of the synthesized BFDGE using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Determine the epoxy equivalent weight (EEW) by titration.

Protocol 2: Synthesis of BPF-based Polycarbonate via Melt Transesterification

Materials:

  • This compound (BPF)

  • Diphenyl carbonate (DPC)

  • Transesterification catalyst (e.g., Zinc acetate, 4-(dimethylamino)pyridine)

Procedure:

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup, charge this compound and diphenyl carbonate in a specific molar ratio (e.g., 1:1.05 DPC:BPF).

  • Catalyst Addition: Add the transesterification catalyst to the reaction mixture.

  • Transesterification (First Stage): Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C. Phenol (B47542) will start to distill off as a byproduct.

  • Polycondensation (Second Stage): After the initial transesterification, gradually increase the temperature to 250-280°C and apply a high vacuum. This will facilitate the removal of the remaining phenol and drive the polymerization reaction to completion, increasing the molecular weight of the polycarbonate.

  • Reaction Completion and Product Isolation: Continue the reaction until the desired melt viscosity is achieved. Cool the reactor and extrude the molten polymer. The resulting polycarbonate can be pelletized for further processing.

Characterization:

  • Determine the molecular weight and molecular weight distribution of the polycarbonate using Gel Permeation Chromatography (GPC).

  • Analyze the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).

  • Characterize the chemical structure using FT-IR and NMR spectroscopy.

Protocol 3: Curing of BPF Epoxy Resin with an Amine Hardener

Materials:

  • This compound diglycidyl ether (BFDGE)

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane (DDM), isophorone (B1672270) diamine (IPDA))

Procedure:

  • Formulation: Calculate the stoichiometric amount of the amine hardener required to cure the BFDGE based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.

  • Mixing: At room temperature, thoroughly mix the calculated amounts of BFDGE and the amine hardener until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold. The curing schedule will depend on the specific amine hardener used. A typical curing cycle might involve an initial cure at a lower temperature (e.g., 80-120°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 150-180°C) to ensure complete crosslinking.

  • Analysis: After curing, the sample can be subjected to various tests to determine its properties.

Characterization of Cured Resin:

  • Glass Transition Temperature (Tg): Determine the Tg of the cured sample using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

  • Thermal Stability: Evaluate the thermal stability of the cured resin using Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Measure the tensile strength, flexural modulus, and other mechanical properties according to standard testing methods (e.g., ASTM).

Signaling Pathways and Workflows

BPF and Estrogen Receptor Signaling

BPF has been shown to interact with estrogen receptors (ERα and ERβ), acting as an agonist. This interaction can lead to the activation of downstream signaling pathways, including the upregulation of genes like c-myc and cyclin D, which are involved in cell proliferation.

BPF_Estrogen_Signaling BPF This compound (BPF) ER Estrogen Receptor (ERα / ERβ) BPF->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to cMyc c-myc ERE->cMyc Upregulates CyclinD Cyclin D ERE->CyclinD Upregulates Proliferation Cell Proliferation cMyc->Proliferation CyclinD->Proliferation

BPF activates estrogen receptor signaling.
BPF and Androgen Receptor Signaling

BPF can also act as an antagonist to the androgen receptor (AR). By binding to the AR, BPF can inhibit its nuclear translocation, thereby preventing the transcription of androgen-responsive genes.

BPF_Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPF This compound (BPF) AR_inactive Androgen Receptor (Inactive) BPF->AR_inactive Binds to and inhibits activation AR_active Androgen Receptor (Active) BPF->AR_active Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

BPF antagonizes androgen receptor signaling.
BPF Activation of PI3K/Akt Pathway

Low concentrations of BPF can activate the GPER1-regulated PI3K/Akt and ERK1/2 signaling pathways, leading to cell proliferation.

BPF_PI3K_Akt_Signaling BPF This compound (BPF) GPER1 GPER1 BPF->GPER1 Activates PI3K PI3K GPER1->PI3K Activates ERK ERK1/2 GPER1->ERK Activates Akt Akt (PKB) PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation

BPF activates the PI3K/Akt and ERK pathways.
Experimental Workflow: Synthesis and Curing of BPF Epoxy Resin

BPF_Epoxy_Workflow cluster_synthesis BFDGE Synthesis cluster_curing Curing Process Reactants BPF + Epichlorohydrin + Catalyst Reaction Etherification Reaction Reactants->Reaction Purification Extraction, Washing, & Purification Reaction->Purification BFDGE Pure BFDGE Purification->BFDGE Mixing Mix BFDGE with Amine Hardener BFDGE->Mixing Degassing Vacuum Degassing Mixing->Degassing Cure Thermal Curing Degassing->Cure Cured_Resin Cured BPF Epoxy Resin Cure->Cured_Resin

Workflow for BPF epoxy resin synthesis and curing.
Logical Relationship: Quality Control in BPF Resin Manufacturing

QC_Workflow Raw_Materials Raw Material Inspection Decision1 Pass? Raw_Materials->Decision1 Process_Control In-Process Monitoring Decision2 Pass? Process_Control->Decision2 Finished_Product Finished Product Testing Decision3 Pass? Finished_Product->Decision3 Release Product Release Reject Reject Decision1->Process_Control Yes Decision1->Reject No Decision2->Finished_Product Yes Decision2->Reject No Decision3->Release Yes Decision3->Reject No

Quality control process for BPF resin manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Analytical Preparation of Biological Matrices for Bisphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical preparation of biological matrices for Bisphenol (BPA) and its analogues analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing biological samples for bisphenol analysis?

A1: The primary challenges stem from the complexity of biological matrices (e.g., blood, urine, serum) and the typically low concentrations of bisphenols.[1][2] Key difficulties include:

  • Matrix Effects: Endogenous substances in the sample can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4]

  • Low Analyte Concentration: Bisphenols are often present at trace or ultra-trace levels (ng/mL or ng/g), requiring sensitive analytical methods and efficient pre-concentration steps.[1]

  • External Contamination: Bisphenols are ubiquitous in laboratory environments, and contamination from plastic labware, solvents, and reagents can lead to inaccurate results.

  • Analyte Conjugation: In the body, bisphenols are often metabolized into conjugated forms (e.g., glucuronides and sulfates), which may require a deconjugation step (enzymatic hydrolysis) for total bisphenol analysis.

Q2: Which sample preparation techniques are most common for bisphenol analysis in biological matrices?

A2: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most frequently used techniques for extracting and pre-concentrating bisphenols from biological samples. Protein precipitation is a simpler and faster alternative, particularly for plasma samples when high throughput is required. More modern microextraction techniques are also being developed to be more environmentally friendly.

Q3: How can I minimize external contamination during sample preparation?

A3: To minimize external contamination, it is crucial to adopt stringent laboratory practices:

  • Use glassware instead of plastic containers whenever possible. If plasticware is unavoidable, ensure it is BPA-free.

  • Rinse all glassware with high-purity organic solvents before use.

  • Use high-purity solvents and reagents certified for low levels of bisphenols.

  • Analyze procedural blanks with each batch of samples to monitor for background contamination.

  • Avoid contact with materials that may contain bisphenols, such as certain vial caps (B75204) and septa.

Q4: What is the purpose of the derivatization step in GC-MS analysis of bisphenols?

A4: Derivatization is often necessary for the analysis of bisphenols by gas chromatography-mass spectrometry (GC-MS). This chemical modification increases the volatility and thermal stability of the polar bisphenol compounds, leading to improved chromatographic peak shape, selectivity, and sensitivity. A common derivatization technique is silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Symptom: The signal for bisphenol in the sample is very low or undetectable, even in spiked samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction method. For LLE, test different solvent polarities and pH values. For SPE, ensure the correct sorbent type is used and optimize the wash and elution steps.
Analyte Degradation Ensure proper sample storage conditions (e.g., -20°C or -80°C). Minimize freeze-thaw cycles.
Matrix Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure to remove interfering substances. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for the effect.
Incomplete Deconjugation If analyzing for total bisphenols, ensure the enzymatic hydrolysis step (e.g., using β-glucuronidase) is complete by optimizing incubation time, temperature, and enzyme concentration.
Issue 2: High Background Signal in Blanks

Symptom: A significant bisphenol peak is observed in procedural blank samples, compromising the limit of detection.

Possible Cause Troubleshooting Step
Contaminated Labware Switch to glassware or certified BPA-free plasticware. Thoroughly clean all labware with high-purity solvents.
Contaminated Solvents/Reagents Use high-purity, LC-MS or GC-MS grade solvents and reagents. Test new batches of solvents and reagents for bisphenol contamination.
Carryover from LC/GC System Implement a rigorous cleaning procedure for the injection port, column, and detector. Inject solvent blanks between samples to check for carryover.
"Ghost Peaks" in Gradient Elution In LC-MS, bisphenols present in the mobile phase can accumulate on the column during the initial low organic phase conditions of a gradient and then elute as a "ghost peak" as the organic concentration increases. Switching to an isocratic elution with a higher initial organic content can often resolve this issue.
Issue 3: Poor Peak Shape and Reproducibility in GC-MS

Symptom: Chromatographic peaks for bisphenols are broad, tailing, or have poor reproducibility.

Possible Cause Troubleshooting Step
Incomplete Derivatization Optimize the derivatization reaction conditions, including the amount of derivatizing agent (e.g., BSTFA), reaction time, and temperature. Ensure the sample extract is completely dry before adding the derivatization reagent, as water can inhibit the reaction.
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues.
Analyte Adsorption Use a column specifically designed for the analysis of polar compounds.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Bisphenols in Urine

This protocol provides a general workflow for the extraction of bisphenols from urine samples.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • For total bisphenol analysis, perform enzymatic hydrolysis: To 1 mL of urine, add a buffer (e.g., ammonium (B1175870) acetate) and β-glucuronidase, then incubate (e.g., at 37°C overnight).

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of purified water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute the bisphenols from the cartridge with a small volume (e.g., 2 x 1.5 mL) of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol outlines a common derivatization procedure for bisphenols using BSTFA.

  • Sample Preparation:

    • Ensure the sample extract from the SPE step is completely dry.

  • Derivatization Reaction:

    • Add a suitable solvent (e.g., 50 µL of acetone (B3395972) or pyridine) to the dried extract.

    • Add the silylating agent, for example, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex the mixture gently.

    • Heat the reaction mixture (e.g., at 60-70°C for 30-60 minutes). Reaction times can be significantly faster in certain solvents like acetone (less than a minute at room temperature).

  • Analysis:

    • Cool the sample to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Data Presentation

Table 1: Comparison of Common Extraction Techniques for Bisphenol Analysis

TechniquePrincipleAdvantagesDisadvantagesCommon Matrices
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, low cost.Can be time-consuming, requires large volumes of organic solvents, can form emulsions.Urine, Serum, Plasma
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.High recovery and pre-concentration factors, cleaner extracts, amenable to automation.Can be more expensive than LLE, requires method development.Urine, Serum, Plasma, Water
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent or acid.Fast, simple, high-throughput.Less clean extracts, may lead to significant matrix effects.Plasma, Serum

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Urine, Blood) pretreatment Pre-treatment (e.g., Enzymatic Hydrolysis) sample->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction cleanup Cleanup & Concentration extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization Optional instrumental_analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->instrumental_analysis derivatization->instrumental_analysis data_processing Data Processing & Quantification instrumental_analysis->data_processing result Final Result data_processing->result

Caption: General experimental workflow for Bisphenol analysis.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Investigate Potential Cause cluster_solutions Implement Solution start Problem Encountered low_signal Low/No Analyte Signal start->low_signal high_blank High Background in Blank start->high_blank poor_peak Poor Peak Shape start->poor_peak cause_low Inefficient Extraction? Matrix Suppression? low_signal->cause_low cause_high Contamination? System Carryover? high_blank->cause_high cause_peak Incomplete Derivatization? Active Sites? poor_peak->cause_peak solution_low Optimize Extraction Improve Cleanup cause_low->solution_low solution_high Use Clean Labware Switch to Isocratic cause_high->solution_high solution_peak Optimize Derivatization Deactivate System cause_peak->solution_peak end Problem Resolved solution_low->end solution_high->end solution_peak->end

Caption: Troubleshooting logic for Bisphenol analysis.

References

Technical Support Center: Overcoming Matrix Effects in the Liquid Chromatography of Bisphenol F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography (LC) analysis of Bisphenol F (BPF).

Troubleshooting Guide: Addressing Common Issues in BPF Analysis

Q1: I am observing significant signal suppression for this compound in my complex samples (e.g., wastewater, serum, food extracts). How can I identify and confirm the presence of matrix effects?

A1: Signal suppression, a common matrix effect, reduces the ionization efficiency of the analyte, leading to lower signal intensity and inaccurate quantification.[1][2] To confirm its presence, you can perform the following experiments:

  • Post-Extraction Spike: Analyze a blank matrix extract that has been spiked with a known concentration of BPF. Compare the signal response to a pure standard of the same concentration prepared in a clean solvent. A significantly lower response in the matrix extract indicates ion suppression.[3]

  • Infusion Experiment: Continuously infuse a standard solution of BPF directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC system. A drop in the baseline signal of the BPF standard at the retention time of co-eluting matrix components confirms the presence of ion suppression.[4][5]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for BPF analysis in different sample types?

A2: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. The choice of technique depends on the complexity of the sample matrix.

  • Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating BPF from various matrices, including water, urine, and serum. Different sorbents can be employed depending on the specific matrix and analyte properties.

  • Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate BPF from aqueous samples into an immiscible organic solvent.

  • Matrix Solid-Phase Dispersion (MSPD): MSPD is an efficient alternative for solid and semi-solid samples like tissues and food, combining extraction and cleanup into a single step.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is particularly popular for analyzing BPF in complex food matrices.

Q3: My sample cleanup is extensive, but I still observe ion suppression. Can I modify my LC method to further reduce matrix effects?

A3: Yes, optimizing chromatographic conditions can separate the elution of BPF from co-eluting matrix interferences. Consider the following adjustments:

  • Gradient Modification: Alter the mobile phase gradient profile to achieve better separation between BPF and the interfering compounds.

  • Column Chemistry: Use a different stationary phase that provides alternative selectivity. For instance, if you are using a C18 column, consider a pentafluorophenyl (PFP) or biphenyl (B1667301) phase.

  • Isocratic Elution: In some cases, particularly when dealing with contamination from the mobile phase itself, switching from a gradient to an isocratic elution can prevent the accumulation of contaminants on the column, which might later elute and cause interference.

Q4: How can I accurately quantify this compound in the presence of unavoidable matrix effects?

A4: When matrix effects cannot be completely eliminated, specific calibration strategies are necessary for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method. A SIL-IS of BPF (e.g., ¹³C₁₂-BPF) will co-elute with the native BPF and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, the matrix effect can be effectively normalized.

Q5: I'm observing "ghost peaks" of BPF in my blank injections. What is the likely cause and how can I resolve this?

A5: Ghost peaks are often due to carryover from previous injections or contamination within the LC system. Given that bisphenols are common environmental contaminants, they can be present in solvents, tubing, and other plastic components of the analytical system.

  • System Cleaning: Thoroughly flush the injector, lines, and column with a strong solvent.

  • Solvent and Reagent Check: Ensure that your solvents and reagents are free from BPF contamination. Use high-purity, LC-MS grade solvents.

  • Isocratic Elution: As mentioned previously, an isocratic mobile phase with a relatively high organic content can prevent the accumulation of BPF from contaminated solvents at the head of the column during gradient equilibration.

Frequently Asked Questions (FAQs)

What are the primary sources of matrix effects in BPF analysis?

Matrix effects are caused by co-eluting endogenous or exogenous compounds from the sample that interfere with the ionization of BPF in the mass spectrometer's ion source. Common sources include salts, phospholipids (B1166683) from biological samples, humic substances in environmental samples, and various components from food matrices.

Can changing the mass spectrometer's ionization source or mode help?

Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your analyte is amenable to APCI, switching sources may reduce ion suppression. Within ESI, switching between positive and negative ion mode can also be beneficial. BPF readily forms negative ions, and since fewer compounds ionize in negative mode, there may be less competition for ionization.

What is the role of an internal standard in overcoming matrix effects?

An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample preparation. A stable isotope-labeled internal standard is ideal as it has nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it experiences the same matrix effects. This allows for the correction of signal variations caused by these effects, leading to more accurate and precise quantification.

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 30 minutes.

  • Elution: Elute the retained BPF with an appropriate organic solvent or solvent mixture, such as methanol or a methanol/acetonitrile mixture.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) for Serum Samples

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To 1 mL of serum, add the internal standard solution.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with another 5 mL of the organic solvent.

  • Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS analysis.

Quantitative Data Summary

ParameterMatrixSample PreparationRecovery (%)LOQ (ng/mL or µg/kg)Reference
RecoveryMusselMSPD75 - 113-
RecoveryHuman SerumLLE-SPE45.8 - 120-
RecoveryUrineSPE95 - 105-
LOQMusselMSPD0.16 - 1.28 µg/kg
LOQHuman SerumLLE-SPE0.003 - 0.016 ng/mL
LOQUrineUPLC-MS0.10 µg/L
LOQIndoor DustUltrasonication-SPE12.0 ng/g

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects in BPF Analysis start Poor Signal / Inconsistent Results for BPF check_matrix_effect Confirm Matrix Effect? (Post-Extraction Spike / Infusion) start->check_matrix_effect optimize_sample_prep Optimize Sample Preparation (SPE, LLE, MSPD, QuEChERS) check_matrix_effect->optimize_sample_prep Yes optimize_lc Optimize LC Method (Gradient, Column, Flow Rate) check_matrix_effect->optimize_lc No (Suspect other issues) optimize_sample_prep->optimize_lc use_is Implement Matrix-Matched Calibration or Stable Isotope-Labeled IS optimize_lc->use_is success Accurate & Reproducible Results use_is->success

Caption: A logical workflow for troubleshooting matrix effects.

SPE_Workflow General Solid-Phase Extraction (SPE) Workflow for BPF cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Reconstitution conditioning 1. Cartridge Conditioning (Methanol -> Water) loading 2. Sample Loading conditioning->loading washing 3. Cartridge Washing (Remove Interferences) loading->washing drying 4. Cartridge Drying washing->drying elution 5. Elution of BPF drying->elution reconstitution 6. Evaporation & Reconstitution elution->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: A typical workflow for solid-phase extraction of BPF.

References

Reducing laboratory contamination during Bisphenol F analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize laboratory contamination during the analysis of Bisphenol F (BPF).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound (BPF) contamination in a laboratory setting?

A1: BPF contamination can originate from various sources, many of which are common laboratory consumables and equipment. While "BPA-free" products are increasingly common, they may contain other bisphenols, including BPF. Key sources include:

  • Plastic Labware: Polypropylene (B1209903) (PP) and polystyrene (PS) are common materials for centrifuge tubes, pipette tips, and well plates. While generally considered more stable than polycarbonate, leaching of BPF can still occur, especially with organic solvents or prolonged storage.

  • Solvents and Reagents: HPLC-grade solvents like acetonitrile (B52724) and methanol (B129727), as well as ultrapure water from purification systems, can contain trace amounts of BPF. Contamination can be introduced during manufacturing, packaging, or from components within the purification system itself. For example, polysulfone ultrafilters in water purification systems have been shown to leach bisphenols.[1][2]

  • Sample Preparation Devices: Syringe filters, particularly those with plastic housings, can be a source of BPF contamination. The filter membrane itself (e.g., PTFE, nylon) can also adsorb or leach contaminants.

  • Laboratory Environment: BPF can be present in laboratory dust. Dust can settle on surfaces, equipment, and into open sample containers.

  • Personal Protective Equipment (PPE): Disposable gloves, particularly vinyl gloves, may contain trace levels of bisphenols or other leachable compounds.[3]

Q2: How can I test my labware and solvents for BPF contamination?

A2: To identify sources of BPF contamination, it is essential to run method blanks. A method blank is a sample that contains all the reagents and is subjected to all the sample preparation steps, but without the actual sample matrix.

  • Solvent Blank: Analyze a direct injection of the solvent (e.g., acetonitrile, methanol, water) to check for background levels of BPF.

  • Labware Blank: Fill the labware (e.g., centrifuge tube, well plate) with a clean solvent, let it sit for a period that mimics your experimental conditions, and then analyze the solvent for leached BPF.

  • Full Method Blank: Process a "sample" of clean solvent through the entire analytical procedure, from extraction to analysis, to account for contamination from all sources.

Q3: What are the best practices for handling and storing samples to minimize BPF contamination?

A3: Proper sample handling and storage are critical for accurate BPF analysis.

  • Use Glassware Whenever Possible: Glass is generally the most inert material for sample collection, storage, and preparation. If plastics must be used, prefer polypropylene (PP) over other types and conduct leaching tests.

  • Minimize Contact Time: Reduce the amount of time samples are in contact with plastic surfaces.

  • Avoid High Temperatures: Do not autoclave or expose plasticware to high temperatures when it contains your sample or solvents, as this can increase leaching.

  • Use Fresh Solvents: Use freshly opened bottles of high-purity solvents.

  • Cover Samples: Keep samples covered as much as possible to prevent contamination from laboratory dust.

Troubleshooting Guides

This section provides solutions to common problems encountered during BPF analysis.

High Background Signal or Blank Contamination

Problem: You are observing a significant BPF peak in your blank samples, making it difficult to accurately quantify low levels of BPF in your experimental samples.

Potential Causes and Solutions:

Potential CauseSolution
Contaminated Solvents Test a new bottle of HPLC-grade solvent.If using an ultrapure water system, ensure it is properly maintained and consider using a point-of-use filter. Be aware that some components of the system itself can be a source of contamination.[1][2]
Leaching from Plasticware Switch to glass alternatives for sample collection, storage, and preparation.If plastic must be used, perform leaching experiments to select the cleanest brand and lot of tubes, plates, and pipette tips.Avoid prolonged storage of samples and solvents in plastic containers.
Contaminated Syringe Filters Test different types of syringe filters (e.g., PTFE, nylon) from various manufacturers to find one with the lowest BPF background.Pre-rinse the syringe filter with a small volume of solvent before filtering your sample.
Carryover from Previous Injections Run a solvent blank after a high-concentration sample to check for carryover.Optimize your autosampler wash procedure by using a stronger solvent or increasing the wash volume and duration.
Poor Peak Shape (Tailing, Fronting, or Splitting)

Problem: The BPF peak in your chromatogram is not symmetrical, which can affect integration and quantification.

Potential Causes and Solutions:

Potential CauseSolution
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for BPF (pKa ~10). Adding a small amount of a weak acid like formic acid can improve peak shape in reversed-phase chromatography.Consider a different column chemistry that is less prone to secondary interactions.
Column Overload Dilute your sample and reinject.If sensitivity is an issue, consider using a column with a larger diameter or a higher loading capacity.
Co-elution with an Interfering Compound Adjust the mobile phase gradient to improve separation.Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.If using mass spectrometry, check for co-eluting isomers or isobaric compounds and optimize fragmentation parameters.
Injector or Column Contamination Flush the injector and column with a strong solvent.If the problem persists, you may need to replace the column.
Inconsistent or Non-Reproducible Results

Problem: You are observing significant variability in BPF concentrations between replicate samples or experiments.

Potential Causes and Solutions:

Potential CauseSolution
Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Perform a post-extraction spike experiment to assess the degree of matrix effects.Optimize your sample preparation to remove interfering matrix components (e.g., use a more rigorous solid-phase extraction protocol).Modify your chromatographic method to separate BPF from the regions where ion suppression is observed.Use a stable isotope-labeled internal standard for BPF to compensate for matrix effects.
Inconsistent Sample Preparation Ensure all sample preparation steps are performed consistently for all samples, including standards and blanks.Use an automated liquid handler for repetitive tasks if available.
Variable Contamination Levels Re-evaluate all potential sources of contamination as outlined in the "High Background Signal" section.Run blanks frequently throughout your analytical sequence to monitor for sporadic contamination.

Data on BPF Leaching and Background Levels

The following table summarizes available data on bisphenol contamination from laboratory sources. Note that data specifically for BPF is limited, and data for the structurally similar Bisphenol A (BPA) is often used as a proxy.

SourceContaminantMaterialConditionsMeasured ConcentrationCitation
Ultrapure Water System BPAPolysulfone UltrafilterNew filter0.70 ± 0.06 ng/mL
Ultrapure Water System BPAPolysulfone UltrafilterAfter 33.5 L dispensation0.20 ± 0.02 ng/mL
Recycled Plastic BPFLDPE-29 ng/g
Recycled Plastic BPFHDPE-0.56 ng/g
Recycled Plastic BPFPP-1.98 - 41.8 ng/g
Recycled Plastic BPFPET-1.38 ng/g

Experimental Protocols

Protocol 1: Cleaning Glassware for Trace BPF Analysis

This protocol is designed to minimize background BPF levels on laboratory glassware.

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and warm tap water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least three times.

  • Solvent Rinse: Rinse the glassware with acetone (B3395972) or methanol to remove any organic residues.

  • Acid Wash (Optional, for stubborn contamination): Soak the glassware in a 1 M hydrochloric acid (HCl) bath for at least 4 hours.

  • Deionized Water Rinse: Rinse the glassware thoroughly with deionized water at least three times.

  • Final Rinse: Rinse the glassware three times with ultrapure water.

  • Drying: Dry the glassware in an oven at 105°C. Avoid using plastic racks for drying.

  • Storage: Cover the openings of the dried glassware with aluminum foil and store in a clean, enclosed cabinet to prevent dust contamination.

Protocol 2: Quantification of BPF in Aqueous Samples by HPLC-UV

This protocol provides a general method for the analysis of BPF in water samples.

  • Sample Preparation:

    • Collect the sample in a pre-cleaned glass container.

    • If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter that has been pre-rinsed with the sample.

  • Preparation of Standards:

    • Prepare a stock solution of BPF (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by diluting the stock solution in the mobile phase. Store standards in glass vials.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 230 nm or 275 nm.

  • Data Analysis:

    • Identify the BPF peak in the sample chromatograms by comparing the retention time with that of the standards.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the BPF concentration in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Contamination_Troubleshooting_Workflow start High BPF Blank Detected check_solvents Analyze Solvent Blanks (Water, ACN, MeOH) start->check_solvents solvent_contaminated BPF Detected in Solvents check_solvents->solvent_contaminated new_solvent Use New Bottle of HPLC-Grade Solvent solvent_contaminated->new_solvent Yes check_labware Analyze Labware Leachate (Tubes, Plates, Tips) solvent_contaminated->check_labware No check_water Check Ultrapure Water System (e.g., change filters) new_solvent->check_labware check_water->check_labware labware_contaminated BPF Detected in Leachate check_labware->labware_contaminated use_glass Switch to Glassware labware_contaminated->use_glass Yes check_procedure Analyze Full Method Blank labware_contaminated->check_procedure No test_plastics Test Alternative Plasticware use_glass->check_procedure test_plastics->check_procedure procedure_contaminated BPF Detected in Method Blank check_procedure->procedure_contaminated check_filters Test Syringe Filters procedure_contaminated->check_filters Yes end Blank Contamination Minimized procedure_contaminated->end No check_environment Assess Environmental Dust/ Improve Housekeeping check_filters->check_environment check_environment->end

Caption: A troubleshooting workflow for identifying the source of BPF contamination in analytical blanks.

HPLC_Troubleshooting_Peak_Shape start Poor BPF Peak Shape (Tailing, Fronting, Splitting) check_overload Dilute Sample and Re-inject start->check_overload overload_resolved Peak Shape Improved? check_overload->overload_resolved overload_yes Issue was Column Overload. Adjust sample concentration. overload_resolved->overload_yes Yes check_mobile_phase Optimize Mobile Phase (e.g., adjust pH, change solvent ratio) overload_resolved->check_mobile_phase No end Peak Shape Optimized overload_yes->end mobile_phase_resolved Peak Shape Improved? check_mobile_phase->mobile_phase_resolved mobile_phase_yes Issue was Mobile Phase. Use optimized conditions. mobile_phase_resolved->mobile_phase_yes Yes check_column Evaluate Column (e.g., flush with strong solvent, try different chemistry) mobile_phase_resolved->check_column No mobile_phase_yes->end column_resolved Peak Shape Improved? check_column->column_resolved column_yes Issue was Column Related. Implement cleaning or use new column. column_resolved->column_yes Yes column_resolved->end No, further investigation needed column_yes->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis of BPF.

References

Technical Support Center: Optimization of Dispersive Liquid-Liquid Microextraction (DLLME) for Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dispersive Liquid-Liquid Microextraction (DLLME) for the analysis of bisphenols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of bisphenols. What are the potential causes and how can I troubleshoot this?

A1: Low recovery is a common issue in DLLME. Several factors can contribute to this problem. Here's a systematic troubleshooting guide:

  • Solvent Selection: The choice of extraction and dispersive solvents is critical.

    • Extraction Solvent: It should have a high affinity for bisphenols and be immiscible with water. Common choices include chlorinated solvents like chloroform (B151607) and carbon tetrachloride, or less toxic alternatives like 1-octanol (B28484) and 1-undecanol.[1][2] Deep Eutectic Solvents (DES) are also emerging as green alternatives.[3]

    • Dispersive Solvent: This solvent must be miscible with both the extraction solvent and the aqueous sample to create a fine cloudy solution. Acetone, acetonitrile, and methanol (B129727) are frequently used.[1][4] The type and volume of the dispersive solvent can significantly impact the extraction efficiency.

  • pH of the Sample: The pH of the aqueous sample influences the ionization state of bisphenols. For optimal extraction of acidic compounds like bisphenols, the pH of the sample solution should be adjusted to be lower than their pKa values to ensure they are in their neutral, more extractable form. A pH range of 2 to 6 has been shown to be favorable for Bisphenol A (BPA) extraction.

  • Salt Addition (Salting-out Effect): The addition of salt, such as sodium chloride (NaCl), to the aqueous sample can increase the extraction efficiency. This "salting-out" effect reduces the solubility of the analytes in the aqueous phase and promotes their transfer to the organic extraction solvent. However, the optimal salt concentration needs to be determined experimentally, as excessive salt can sometimes negatively affect the results.

  • Extraction Time and Centrifugation:

    • Extraction Time: This is the interval between the injection of the solvent mixture and centrifugation. While DLLME is a rapid technique, allowing sufficient time for the analytes to partition into the extraction solvent is crucial. Equilibrium is often reached within a minute.

    • Centrifugation: Proper centrifugation speed and time are necessary to ensure a clear separation of the organic and aqueous phases.

  • Matrix Effects: Complex sample matrices, such as wastewater or biological fluids, can interfere with the extraction process, leading to signal suppression or enhancement. Matrix-matched calibration is recommended to compensate for these effects.

Q2: How do I select the appropriate extraction and dispersive solvents for my experiment?

A2: The selection of solvents is a critical step in optimizing your DLLME method.

  • Extraction Solvent Selection Criteria:

    • Immiscibility with Water: The solvent should not be soluble in the aqueous sample.

    • Higher Density than Water (for conventional DLLME): This allows for easy collection of the sedimented phase after centrifugation.

    • Lower Density than Water (for DLLME-SFO): For methods involving solidification of a floating organic drop, a solvent with a lower density is required.

    • High Partition Coefficient for Bisphenols: The solvent should have a strong affinity for the target bisphenols.

    • Compatibility with the Analytical Instrument: The solvent should be compatible with your chromatography system (e.g., HPLC, GC).

  • Dispersive Solvent Selection Criteria:

    • Miscibility: It must be completely miscible with both water and the extraction solvent.

    • Ability to Form a Stable Cloudy Solution: This ensures a large surface area for efficient mass transfer of the analytes.

Q3: What is the role of pH adjustment in the DLLME of bisphenols?

A3: Bisphenols are weakly acidic compounds. Their charge state in an aqueous solution is dependent on the pH. By adjusting the pH of the sample to a value below the pKa of the bisphenols, you ensure that they exist predominantly in their neutral, non-ionized form. This non-polar form is more readily extracted into the organic solvent, thereby increasing the extraction efficiency. For many bisphenols, a slightly acidic pH is optimal.

Q4: Can I use DLLME for complex matrices like wastewater or milk?

A4: Yes, DLLME has been successfully applied to the analysis of bisphenols in complex matrices such as wastewater, milk, and seawater. However, these matrices often require additional sample preparation steps, such as deproteinization for milk samples, to minimize interferences. It is also highly recommended to use matrix-matched calibration to correct for any signal enhancement or suppression caused by the sample matrix.

Quantitative Data Summary

The following tables summarize typical optimized parameters for the DLLME of bisphenols from various studies. These values should be used as a starting point for method development and optimized for your specific application.

Table 1: Optimized Parameters for DLLME of Bisphenol A (BPA)

ParameterOptimized ValueReference
Extraction Solvent 1-Octanol
1-Undecanol
Chloroform
Extraction Solvent Volume 158 µL
10 µL
75 µL
Dispersive Solvent Methanol
Acetonitrile
Acetone
Dispersive Solvent Volume 500 µL
200 µL
1.5 mL
Sample pH Acidic (2-6)
Salt Addition (NaCl) 22% (w/v)
Extraction Time 1 minute

Experimental Protocols

Protocol 1: General DLLME Procedure for Bisphenols in Water Samples

This protocol is a generalized procedure based on common practices in the literature.

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • Adjust the pH of a 5 mL aliquot of the sample to the optimal acidic range (e.g., pH 4) using a suitable acid (e.g., HCl).

    • If required, add the optimized amount of salt (e.g., NaCl) and dissolve completely.

  • Solvent Mixture Preparation:

    • In a separate vial, prepare the extraction mixture by combining the optimized volume of the dispersive solvent (e.g., 500 µL of methanol) and the extraction solvent (e.g., 150 µL of 1-octanol).

  • Extraction:

    • Rapidly inject the solvent mixture into the prepared water sample using a syringe.

    • A cloudy solution will form. Vortex the mixture for the optimized extraction time (e.g., 1 minute) to ensure thorough mixing and efficient extraction.

  • Phase Separation:

    • Centrifuge the cloudy solution at a specified speed and duration (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous phases.

    • The small droplet of the extraction solvent containing the concentrated bisphenols will sediment at the bottom of the conical tube.

  • Analysis:

    • Carefully collect the sedimented organic phase using a microsyringe.

    • Inject the collected solvent into the analytical instrument (e.g., HPLC-UV, LC-MS/MS) for quantification.

Visualizations

The following diagrams illustrate the key workflows and relationships in the optimization of DLLME for bisphenols.

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction DLLME Procedure cluster_analysis Analysis Sample Aqueous Sample (e.g., 5 mL) pH_Adjust pH Adjustment (Acidic) Sample->pH_Adjust Salt_Add Salt Addition (e.g., NaCl) pH_Adjust->Salt_Add Injection Rapid Injection Salt_Add->Injection Solvent_Mix Prepare Extraction & Dispersive Solvent Mixture Solvent_Mix->Injection Vortex Vortexing (Extraction) Injection->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collection Collect Organic Phase Centrifuge->Collection Analysis Instrumental Analysis (HPLC, LC-MS/MS) Collection->Analysis

Caption: Experimental workflow for Dispersive Liquid-Liquid Microextraction (DLLME).

Troubleshooting_Logic cluster_params Key Parameters to Investigate cluster_solutions Potential Solutions Start Low Bisphenol Recovery Solvents Extraction/Dispersive Solvent Choice Start->Solvents Check pH Sample pH Start->pH Verify Salt Salt Concentration Start->Salt Optimize Time Extraction Time/ Centrifugation Start->Time Review Matrix Matrix Effects Start->Matrix Consider Solvent_Opt Test Different Solvents/ Volumes Solvents->Solvent_Opt pH_Opt Adjust pH to < pKa pH->pH_Opt Salt_Opt Optimize Salt Addition Salt->Salt_Opt Time_Opt Vary Time and Speed Time->Time_Opt Matrix_Opt Use Matrix-Matched Calibration Matrix->Matrix_Opt End Improved Recovery Solvent_Opt->End pH_Opt->End Salt_Opt->End Time_Opt->End Matrix_Opt->End

Caption: Troubleshooting logic for low recovery in bisphenol DLLME.

References

Technical Support Center: Enhancing Bisphenol Extraction from Complex Water Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of bisphenols from complex water matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of bisphenols from challenging water samples such as wastewater, surface water, and industrial effluent.

Problem Potential Cause Recommended Solution Relevant FAQs
Low Analyte Recovery Incomplete elution from the solid-phase extraction (SPE) sorbent.Optimize the elution solvent composition and volume. Consider using a stronger solvent or a mixture of solvents. For example, methanol (B129727) has been shown to be an effective eluent for bisphenol A (BPA). Increasing the elution volume can also improve recovery.[1]How can I improve the elution efficiency in my SPE method?
Matrix effects causing ion suppression or enhancement in LC-MS analysis.Employ matrix-matched calibration standards.[2] Alternatively, use an internal standard that is structurally similar to the analyte. Immunoaffinity cleanup can also selectively isolate target analytes, reducing matrix interference.[2][3]What are matrix effects and how can I minimize them?
Analyte breakthrough during sample loading on the SPE cartridge.Ensure the sample pH is appropriate for analyte retention. For bisphenols, a slightly acidic pH (e.g., pH 7) is often optimal. Check that the sample loading flow rate is not too high.What is the optimal pH for extracting bisphenols?
Poor Reproducibility (High RSD) Inconsistent sample preparation and handling.Standardize all steps of the extraction protocol, including sample volume, reagent addition, and mixing times. Ensure thorough mixing of samples and standards.How can I improve the reproducibility of my extraction method?
Variability in the SPE cartridges.Use high-quality SPE cartridges from a reliable supplier. If possible, use cartridges from the same manufacturing lot for a batch of samples.
Contamination from laboratory environment or materials.Use high-purity solvents and reagents. Pre-rinse all glassware and sample containers with a solvent to remove any potential contaminants. Polycarbonate materials should be avoided as they can leach BPA.How can I prevent sample contamination?
High Background or Interferences Co-elution of matrix components with the target analytes.Improve the cleanup step of the sample preparation. This could involve using a different SPE sorbent with higher selectivity or adding a secondary cleanup step, such as using a primary secondary amine (PSA) sorbent to remove humic acids.How can I reduce interferences from my sample matrix?
Contamination from the analytical instrument.Implement a rigorous cleaning protocol for the LC-MS system. The presence of BPA in solvents and the system itself can be a source of contamination.
Clogged SPE Cartridge or Filter High concentration of suspended solids in the water sample.Filter the sample through a glass fiber filter (e.g., 1.7 µm pore size) before extraction. For samples with high particulate matter, consider centrifugation followed by filtration.What should I do if my sample is high in suspended solids?

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What are the most common methods for extracting bisphenols from water?

A1: The most prevalent methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction techniques. SPE is widely used due to its simplicity, high enrichment factor, and ability to process multiple samples simultaneously. LLE is a classic method but can be time-consuming and require large volumes of organic solvents. Microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME), are gaining popularity as they are rapid, economical, and use minimal solvent.

Q2: What should I do if my sample is high in suspended solids?

A2: To prevent clogging of your extraction system, it is crucial to remove suspended solids before extraction. A common practice is to filter the water sample through a glass microfiber filter, for instance, one with a 1.7 µm pore size. For particularly turbid samples, a preliminary centrifugation step before filtration may be beneficial.

Q3: What is the optimal pH for extracting bisphenols?

A3: The pH of the sample is a critical parameter that affects the extraction efficiency. Bisphenols are weak acids, and their charge state is pH-dependent. To ensure they are in their neutral, molecular form for optimal retention on non-polar sorbents, adjusting the sample pH is often necessary. A pH of around 7 has been reported as optimal for the extraction of BPA.

Q4: How can I prevent sample contamination?

A4: Preventing contamination is critical for accurate trace-level analysis of bisphenols. Key sources of contamination include laboratory equipment, solvents, and even the air. To minimize contamination:

  • Use high-purity solvents and reagents.

  • Thoroughly clean all glassware with a solvent rinse before use.

  • Avoid using plastic containers, especially those made of polycarbonate, as they are a known source of BPA leaching. Glass containers are recommended for sample handling and storage.

  • Prepare procedural blanks to monitor for any background contamination.

Method Optimization & Troubleshooting

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte in the mass spectrometer, leading to either signal suppression or enhancement. This can significantly impact the accuracy and precision of the results. To minimize matrix effects:

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Employ Internal Standards: Use a stable isotope-labeled internal standard that has a similar chemical structure and chromatographic behavior to the target analyte.

  • Improve Sample Cleanup: Utilize more selective extraction and cleanup procedures to remove interfering matrix components. Immunoaffinity chromatography, for example, uses antibodies to selectively bind to the target analytes, providing a very clean extract.

Q6: How can I improve the elution efficiency in my SPE method?

A6: Incomplete elution is a common cause of low analyte recovery. To improve elution efficiency:

  • Optimize Eluent Composition: The choice of eluting solvent is critical. Methanol is a commonly used and effective eluent for bisphenols from C18 sorbents. Sometimes a solvent mixture can provide better results.

  • Increase Eluent Volume: Using a larger volume of the elution solvent can help to ensure complete desorption of the analytes from the sorbent.

  • Soak the Sorbent: Allowing the eluting solvent to soak the SPE sorbent for a few minutes before elution can sometimes improve recovery.

Q7: How can I improve the reproducibility of my extraction method?

A7: Poor reproducibility, often indicated by a high relative standard deviation (RSD), can stem from inconsistencies in the analytical workflow. To improve reproducibility:

  • Standardize Procedures: Ensure that every step of the extraction process, from sample measurement to the final elution, is performed consistently across all samples.

  • Automate When Possible: Automated SPE systems can reduce human error and improve consistency.

  • Use High-Quality Consumables: Variability between SPE cartridges can contribute to poor reproducibility. Using cartridges from a single, reputable batch can help.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Bisphenol A in River Water

This protocol is a generalized procedure based on common practices reported in the literature.

  • Sample Preparation:

    • Collect the river water sample in a clean glass bottle.

    • Filter the sample through a 47 mm glass microfiber filter (1.7 µm pore size) to remove suspended solids.

    • Adjust the pH of the filtered water sample to 7 using 1 M hydrochloric acid or 1 M sodium hydroxide.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Precondition the cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 100 mL of the prepared water sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained bisphenols with 6 mL (2 x 3 mL) of methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) for Bisphenol A in Water

This protocol is a generalized procedure based on principles of DLLME.

  • Sample Preparation:

    • Place 5 mL of the water sample into a 10 mL glass vial with a conical bottom.

    • If required, adjust the sample pH.

  • Extraction:

    • Prepare a mixture of an extraction solvent (e.g., 50 µL of 1-undecanol) and a disperser solvent (e.g., 500 µL of methanol).

    • Rapidly inject this mixture into the water sample. A cloudy solution will form.

    • Vortex or sonicate for a short period (e.g., 1-2 minutes) to facilitate extraction.

  • Phase Separation:

    • Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to separate the organic and aqueous phases. The small volume of extraction solvent will settle at the bottom of the conical tube.

  • Analysis:

    • Carefully collect the organic phase using a microsyringe and inject it into the analytical instrument (e.g., HPLC).

Data Presentation

Table 1: Comparison of Recovery Rates for Bisphenol A using Different Extraction Methods

Extraction MethodWater MatrixRecovery (%)RSD (%)Reference
Solid-Phase Extraction (SPE)River Water73.84-
SPE-GC-MSDeionized Water (spiked)87 - 133< 13
Immunoaffinity CleanupAquatic Products74 - 106< 12
µ-SPESea, Lake, River Water80.9 - 102.6≤ 9.7
MP-LPMEBeverage and Environmental Water87.1 - 99.7-
SPE with MWCNTsBottled Water92.5-
USAE-MIP-µ-SPEDrinking, Mineral, River, Lake Water82.2 - 118.90.7 - 14.2

Table 2: Limits of Detection (LOD) for Bisphenols in Water Samples

Analytical MethodBisphenolWater MatrixLODReference
SPE-GC-MSBPAWastewater & Surface Water1-50 ng/L
Immunoaffinity Cleanup-UPLC-MS/MSBPAAquatic Products0.060 µg/kg
Immunoaffinity Cleanup-UPLC-MS/MSBPSAquatic Products0.012 µg/kg
µ-SPE-HPLC-FDBPAEnvironmental Water & Soft Drink0.004 ppb
SPE with MWCNTs-HPLC-FDBPABottled Water0.30 ng/mL
USAE-MIP-µ-SPE-HPLC-DADBPAVarious Waters0.07 µg L−1
SPE-LC-MS/MSVarious BPsBottled Water0.030–0.075 µg/L

Visualizations

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration Sample->Filter pH_Adjust pH Adjustment Filter->pH_Adjust Load Sample Loading pH_Adjust->Load Condition Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (e.g., 10% Methanol) Load->Wash Elute Elution (e.g., Methanol) Wash->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for the solid-phase extraction (SPE) of bisphenols from water samples.

troubleshooting_workflow Start Low Analyte Recovery? CheckElution Optimize Elution? - Stronger/more solvent - Increase volume Start->CheckElution Yes CheckMatrix Address Matrix Effects? - Matrix-matched standards - Internal standards - Better cleanup CheckElution->CheckMatrix No Success Recovery Improved CheckElution->Success Yes CheckLoading Optimize Loading? - Adjust pH - Slower flow rate CheckMatrix->CheckLoading No CheckMatrix->Success Yes CheckLoading->Success Yes FurtherInvestigation Further Investigation Needed CheckLoading->FurtherInvestigation No

Caption: A decision tree for troubleshooting low analyte recovery in bisphenol extraction.

References

Technical Support Center: Silylation in Gas Chromatography for Bisphenol F Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing silylation for the determination of Bisphenol F (BPF) by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of silylation before GC analysis of this compound?

Silylation is a derivatization technique essential for the successful GC analysis of polar compounds like this compound.[1][2] It involves replacing the active hydrogen atoms in the hydroxyl (-OH) groups of BPF with a less polar trimethylsilyl (B98337) (TMS) group.[1][2] This chemical modification increases the volatility and thermal stability of BPF, making it suitable for GC analysis.[3] The resulting TMS derivative of BPF is less polar, which improves chromatographic peak shape, reduces tailing, and enhances sensitivity.

Q2: Which silylating reagents are recommended for this compound?

Several silylating reagents can be used for phenols like this compound. The most common and effective reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This is a versatile and widely used reagent for derivatizing phenols. It is known for reacting rapidly and its byproducts are volatile, minimizing chromatographic interference.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): MSTFA is another excellent choice, and it is reported to be the most volatile of the TMS-amides, which can be advantageous in preventing interference with early eluting peaks.

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1-10%) to BSTFA can enhance the derivatization of sterically hindered hydroxyl groups and accelerate the reaction.

Q3: What are the critical factors for a successful silylation reaction?

A successful silylation reaction depends on several key factors:

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. The presence of water will preferentially react with the reagent, reducing the yield of the desired BPF derivative and can also lead to the hydrolysis of the formed derivatives. Therefore, all glassware, solvents, and the sample itself must be thoroughly dried.

  • Proper Solvent: The choice of solvent can significantly impact the reaction rate. Acetone (B3395972) has been shown to dramatically accelerate silylation reactions of phenols, with complete derivatization occurring in seconds at room temperature. Other common solvents include pyridine (B92270), acetonitrile, and dichloromethane.

  • Reaction Temperature and Time: While some reactions can be completed at room temperature, especially with a catalyst or a fast-reacting solvent like acetone, heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) is often employed to ensure complete derivatization.

  • Reagent-to-Analyte Ratio: An excess of the silylating reagent is necessary to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to the active hydrogen is generally recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the silylation of this compound for GC analysis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No peak or very small peak for BPF derivative Incomplete or failed silylation reaction.- Ensure anhydrous conditions: Dry all glassware, solvents, and the sample extract completely. Use a stream of nitrogen to evaporate the sample to dryness. - Optimize reaction conditions: Increase the reaction temperature (e.g., 70°C) and/or time (e.g., 1 hour). - Use a catalyst: Add 1% TMCS to your BSTFA reagent to enhance reactivity. - Check reagent integrity: Silylating reagents degrade with exposure to moisture. Use a fresh, unopened vial of the reagent. Store reagents properly under an inert atmosphere.
Degradation of the derivative.- Avoid exposure to moisture: After derivatization, tightly cap the vial and analyze the sample as soon as possible. - Check GC inlet temperature: An excessively high inlet temperature can cause thermal degradation of the derivative.
Peak tailing for BPF derivative Incomplete derivatization.- The presence of underivatized BPF, which is polar, will cause peak tailing. Re-optimize the silylation procedure to ensure complete reaction.
Active sites in the GC system.- Free silanol (B1196071) groups in the GC liner, column, or injection port can interact with the analyte. Use a deactivated liner and ensure the column is in good condition. - Consider silanizing the GC liner and any glassware.
Hydrolysis of the derivative.- Moisture in the sample, solvent, or carrier gas can cause the silylated BPF to revert to its original form. Ensure all components are dry.
Presence of multiple peaks for BPF Incomplete silylation.- This can lead to the presence of both the derivatized and underivatized BPF. Optimize the reaction for complete derivatization.
Formation of byproducts.- Side reactions can occur, especially at high temperatures or with complex sample matrices. Try using milder reaction conditions.
Isomerization of BPF.- Ensure that sample handling and preparation steps do not induce isomerization. Use mild conditions where possible.
Broad peaks Adsorption in the GC system.- Active sites in the liner or column can cause peak broadening. Use deactivated consumables.
Injection of non-derivatized BPF.- Free BPF will result in broader peaks. Confirm complete derivatization.
Low inlet temperature.- An inlet temperature that is too low can lead to slow volatilization and a broad injection band.
Extraneous peaks in the chromatogram Reagent byproducts or impurities.- Inject a reagent blank (all components except the sample) to identify peaks originating from the silylating reagent or solvent. - Using a more volatile reagent like MSTFA can help as its byproducts often elute with the solvent front.
Contamination.- Ensure all glassware is scrupulously clean. Check for contamination from the sample preparation steps.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol provides a general procedure for the derivatization of this compound using BSTFA. Optimization may be required depending on the specific sample matrix and instrumentation.

Materials:

  • Dried sample extract containing this compound

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • Pyridine or Acetone (anhydrous)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample extract into a clean, dry reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetone to the dried residue to dissolve the sample.

  • Silylation: Add 100 µL of BSTFA to the vial. For enhanced reactivity, BSTFA containing 1% TMCS can be used.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Rapid Silylation of this compound using BSTFA in Acetone

This protocol is adapted for a faster derivatization, taking advantage of the catalytic effect of acetone.

Materials:

  • Dried sample extract containing this compound

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • Acetone (anhydrous)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample extract into a clean, dry reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 200 µL of anhydrous acetone to the dried residue.

  • Silylation: Add 100 µL of BSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex vigorously for 15-30 seconds at room temperature. The reaction should be quantitative within this time.

  • Analysis: The derivatized sample can be immediately analyzed by GC-MS.

Quantitative Data Summary

The efficiency of the silylation reaction is critical for accurate quantification. The following table summarizes the impact of different solvents on the reaction time for phenolic compounds, including bisphenols.

Solvent Reaction Time for Quantitative Silylation at Room Temperature Reference
Acetone< 15 seconds
Ethyl Acetate> 1 hour
Dichloromethane> 1 hour
Hexane> 1 hour

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_silylation Silylation Reaction cluster_analysis Analysis start Start with Sample Extract dry Evaporate to Dryness (Nitrogen Stream) start->dry dissolve Dissolve Residue (Anhydrous Solvent) dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA) dissolve->add_reagent react Vortex & Heat (e.g., 70°C, 60 min) add_reagent->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject finish End inject->finish

Caption: Experimental workflow for the silylation of this compound prior to GC-MS analysis.

troubleshooting_guide cluster_reaction Silylation Reaction Issues cluster_system GC System Issues cluster_solutions Potential Solutions start Problem Encountered (e.g., No Peak, Tailing) incomplete Incomplete Derivatization? start->incomplete Check Derivatization active_sites Active Sites in System? start->active_sites Check GC System moisture Moisture Contamination? incomplete->moisture reagent Reagent Degradation? incomplete->reagent solution1 Optimize Reaction: - Increase Temp/Time - Add Catalyst incomplete->solution1 solution2 Ensure Anhydrous Conditions: - Dry Glassware/Solvents - Use Fresh Reagent moisture->solution2 reagent->solution2 leaks System Leaks? active_sites->leaks temp Incorrect Temperatures? active_sites->temp solution3 System Maintenance: - Use Deactivated Liner - Check for Leaks - Verify Temperatures active_sites->solution3 leaks->solution3 temp->solution3

Caption: Troubleshooting logic for common issues in the GC analysis of silylated this compound.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Bisphenol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for the isolation of bisphenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common SPE sorbents for bisphenol analysis?

A1: The selection of the SPE sorbent is critical for achieving high recovery and clean extracts. Common choices include reversed-phase, normal-phase, and ion-exchange sorbents. Reversed-phase sorbents like C18 and polymeric materials are widely used due to their effectiveness in retaining bisphenols from aqueous samples.

Q2: How does pH affect the recovery of bisphenols during SPE?

A2: The pH of the sample matrix significantly influences the retention of bisphenols on the SPE sorbent. For reversed-phase SPE, adjusting the sample pH to a value below the pKa of the bisphenols (typically around 9-10) ensures they are in their neutral form, promoting better retention on the nonpolar sorbent.

Q3: What are the ideal conditioning and equilibration steps for the SPE cartridge?

A3: Proper conditioning and equilibration are crucial for activating the sorbent and ensuring reproducible results. A typical procedure involves first washing the cartridge with a water-miscible organic solvent (e.g., methanol) to wet the sorbent, followed by an equilibration step with reagent water or a buffer that matches the pH of the sample.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of bisphenols.

Problem 1: Low Recovery of Bisphenols

Low recovery can stem from several factors, including incomplete retention on the SPE sorbent, premature elution during the washing step, or incomplete elution from the cartridge.

Troubleshooting Steps:

  • Verify Sample pH: Ensure the sample pH is optimized for bisphenol retention.

  • Check Sorbent Selection: Confirm that the chosen SPE sorbent is appropriate for the chemical properties of the target bisphenols.

  • Optimize Elution Solvent: The elution solvent must be strong enough to desorb the bisphenols from the sorbent completely. A stronger solvent or an increased volume may be necessary.

  • Evaluate Flow Rate: A high flow rate during sample loading can lead to insufficient interaction time between the analytes and the sorbent, resulting in breakthrough.

Problem 2: High Background or Interferences in the Final Extract

A high background can be caused by the co-extraction of matrix components or contamination from the SPE materials.

Troubleshooting Steps:

  • Incorporate a Washing Step: An effective washing step with a solvent that removes interferences without eluting the bisphenols is critical.

  • Optimize Sorbent Type: Consider a more selective sorbent, such as a polymeric or ion-exchange sorbent, which may offer better cleanup for complex matrices.

  • Pre-clean the Cartridge: Rinsing the SPE cartridge with the elution solvent before conditioning can help remove potential contaminants.

Problem 3: Poor Reproducibility

Inconsistent results can arise from variability in the SPE procedure or the sample matrix.

Troubleshooting Steps:

  • Standardize the Protocol: Ensure all steps of the SPE method, including solvent volumes, flow rates, and drying times, are performed consistently.

  • Automate the Process: The use of automated SPE systems can significantly improve reproducibility by minimizing manual variations.

  • Matrix Effects: Investigate potential matrix effects by analyzing spiked samples and matrix blanks.

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for Bisphenols in Water Samples

  • Conditioning: Pass 5 mL of methanol (B129727) through the C18 SPE cartridge.

  • Equilibration: Pass 5 mL of deionized water (adjusted to pH 6) through the cartridge.

  • Sample Loading: Load the water sample (adjusted to pH 6) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the bisphenols with 5 mL of methanol or acetonitrile.

Data Presentation

Table 1: Comparison of Different SPE Sorbents for Bisphenol A Recovery

Sorbent TypeSample MatrixRecovery (%)RSD (%)
C18River Water85.24.5
PolymericWastewater92.13.8
C8Drinking Water88.75.1

Table 2: Effect of Sample pH on Bisphenol A Recovery using a C18 Sorbent

Sample pHRecovery (%)
491.5
695.3
889.8
1075.2

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water pH 6) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., 10% MeOH) Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute Bisphenols (e.g., Methanol) Dry->Elute Analyze 7. Analyze Extract (e.g., LC-MS) Elute->Analyze Troubleshooting_Tree cluster_retention Retention Issues cluster_elution_issues Elution Issues cluster_wash Wash Step Issues Start Problem: Low Recovery Check_pH Is sample pH optimal? Start->Check_pH Check_Sorbent Is sorbent appropriate? Check_pH->Check_Sorbent Yes Adjust_pH Action: Adjust sample pH Check_pH->Adjust_pH No Check_Flow Is loading flow rate too high? Check_Sorbent->Check_Flow Yes Change_Sorbent Action: Select a different sorbent Check_Sorbent->Change_Sorbent No Check_Wash_Solvent Is wash solvent too strong? Check_Flow->Check_Wash_Solvent No Reduce_Flow Action: Decrease loading flow rate Check_Flow->Reduce_Flow Yes Check_Elution_Solvent Is elution solvent strong enough? Check_Elution_Volume Is elution volume sufficient? Check_Elution_Solvent->Check_Elution_Volume Yes Stronger_Elution Action: Use a stronger elution solvent Check_Elution_Solvent->Stronger_Elution No End Problem Resolved Check_Elution_Volume->End Yes Increase_Volume Action: Increase elution volume Check_Elution_Volume->Increase_Volume No Check_Wash_Solvent->Check_Elution_Solvent No Weaker_Wash Action: Use a weaker wash solvent Check_Wash_Solvent->Weaker_Wash Yes

Technical Support Center: Minimizing Bisphenol F (BPF) Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize Bisphenol F (BPF) degradation during sample preparation. By ensuring sample integrity, the accuracy and reliability of BPF quantification can be significantly improved.

Frequently Asked Questions (FAQs)

Q1: My BPF recovery is consistently low. What are the most common causes?

A1: Low recovery of BPF is often due to degradation during sample preparation. The primary causes include oxidation, exposure to high temperatures, and inappropriate pH levels. Phenolic compounds like BPF are susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions.[1] Additionally, high temperatures used during extraction or solvent evaporation steps can lead to thermal degradation.[2]

Q2: How does pH affect the stability of BPF during sample storage and extraction?

A2: The pH of the sample matrix is a critical factor. While specific quantitative data for BPF is limited, studies on related bisphenol compounds show that stability is pH-dependent. For instance, a study on this compound diglycidyl ether (BFDGE), a BPF derivative, demonstrated significant degradation in acidic conditions (3% acetic acid) compared to more neutral solutions.[3][4] It is generally advisable to maintain a neutral or slightly acidic pH (around 5-6) during extraction and storage, unless a specific procedure like acid hydrolysis is required.[5]

Q3: Can I use antioxidants to prevent BPF degradation?

A3: Yes, adding an antioxidant is a highly recommended strategy to prevent the oxidative degradation of phenolic compounds like BPF. Ascorbic acid (Vitamin C) is a common and effective antioxidant used to stabilize analytes in biological samples. It works by readily undergoing oxidation itself, thereby protecting the target analyte. Adding a small amount of ascorbic acid (e.g., to a final concentration of 0.1-1% w/v) to your sample immediately after collection can significantly improve BPF stability.

Q4: What is the best way to store samples intended for BPF analysis?

A4: For optimal stability, samples should be stored at low temperatures, protected from light, and with minimal headspace to reduce exposure to oxygen. Freezing at -20°C or, ideally, -80°C is the standard practice for long-term storage. A study on BPF derivatives showed that storage at lower temperatures (4°C and -20°C) significantly reduced the rate of degradation compared to room temperature. Samples should be stored in amber glass vials to prevent photodegradation. Flushing the vial with an inert gas like nitrogen before sealing can also help minimize oxidation.

Q5: In biological samples like urine, BPF is often conjugated. How do I measure "total" BPF?

A5: To measure the total BPF concentration (both free and conjugated forms), an enzymatic hydrolysis step is required before extraction. BPF is metabolized in the body to form glucuronide and sulfate (B86663) conjugates. These conjugates can be cleaved using an enzyme mixture containing β-glucuronidase and arylsulfatase, typically from Helix pomatia. This procedure deconjugates the metabolites, releasing the free BPF for subsequent extraction and analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low BPF Recovery Oxidative Degradation Add an antioxidant like ascorbic acid to samples upon collection. Flush sample vials with nitrogen before sealing. Store samples protected from light in amber vials.
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation steps. Use a gentle stream of nitrogen for evaporation at low temperatures (e.g., <40°C).
Inappropriate pH Adjust sample pH to be slightly acidic or neutral (pH 5-7) before extraction, unless performing hydrolysis.
Incomplete Hydrolysis Ensure complete enzymatic hydrolysis by optimizing incubation time (often overnight), temperature (typically 37°C), and enzyme concentration.
High Variability Between Replicates Inconsistent Sample Handling Standardize all sample preparation steps, including timing, temperature, and reagent volumes. Ensure thorough vortexing after each reagent addition.
Matrix Effects Employ a robust cleanup method like Solid-Phase Extraction (SPE) to remove interfering substances from the sample matrix. Use a stable isotope-labeled internal standard for BPF to correct for variability.
Extraneous Peaks in Chromatogram Matrix Interference Improve the sample cleanup step. Optimize the SPE wash steps to remove more interfering compounds.
Contamination Check all reagents, solvents, and labware for BPF contamination. Use high-purity solvents and pre-screen materials. Be aware that BPF can be present in some plastics.

Quantitative Data on Bisphenol Stability

Table 1: Stability of BFDGE in Different Solvents After 48 Hours (Data adapted from a study on BFDGE. Similar trends may be expected for BPF.)

Storage TemperatureSolvent (Food Simulant)% Loss of BFDGE
25°C 10% Ethanol46%
3% Acetic Acid63%
Distilled Water61%
40°C 10% Ethanol69%
3% Acetic Acid82%
Distilled Water76%

Table 2: Effect of Storage Temperature and Solvent Composition on BFDGE Stability Over 14 Days (Data adapted from a study on BFDGE. Similar trends may be expected for BPF.)

Storage TemperatureSolvent Composition (% Methanol (B129727) in Water)Approximate % BFDGE Remaining
20°C 60%~65%
0.1%~20%
4°C & -20°C 60%>80%
0.1%~50-60%

Experimental Protocols

Protocol 1: Extraction of BPF from Milk Samples

This protocol is based on a method using solid-phase extraction (SPE) for the analysis of BPF in milk.

  • Sample Preparation:

    • Pipette 1.0 mL of milk into a centrifuge tube.

    • Add 3.0 mL of deionized water.

    • Sonicate for 15 minutes at room temperature to destabilize the emulsion.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 10.0 mL of acetonitrile (B52724), followed by 10.0 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared milk sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge under vacuum with 8.0 mL of deionized water.

    • Further wash with 14.0 mL of a water:methanol (80:20, v/v) solution.

    • Wash again with 16.0 mL of a water:methanol (60:40, v/v) solution.

  • Elution:

    • Elute the BPF from the cartridge with 10.0 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in 1.0 mL of acetonitrile (or the mobile phase for your analytical method).

    • Vortex and transfer to an autosampler vial for analysis by HPLC.

Protocol 2: Extraction of Total BPF from Urine Samples

This protocol includes an enzymatic hydrolysis step to measure total (free + conjugated) BPF.

  • Enzymatic Hydrolysis:

    • Pipette 500 µL of urine into a glass tube.

    • Add 200 µL of acetate (B1210297) buffer (e.g., 1 M, pH 5.0).

    • Add an appropriate amount of β-glucuronidase/arylsulfatase enzyme from Helix pomatia (e.g., 250 µL, providing ~5000 units of β-glucuronidase activity).

    • If using an internal standard, spike the sample at this stage.

    • Vortex the mixture gently.

    • Incubate at 37°C for at least 4 hours, or overnight (16-18 hours), to ensure complete hydrolysis.

  • Sample Cleanup (SPE):

    • After incubation, allow the sample to cool to room temperature.

    • Dilute the hydrolyzed sample with deionized water (e.g., to a final volume of 5-10 mL) to reduce viscosity.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute BPF with 5-10 mL of an appropriate solvent, such as acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

BPF_Workflow cluster_pre Sample Collection & Pre-treatment cluster_ext Extraction & Cleanup cluster_post Analysis Sample Sample Collection (e.g., Urine, Milk) AddAnti Add Antioxidant (e.g., Ascorbic Acid) Sample->AddAnti Immediate Stabilization Hydrolysis Enzymatic Hydrolysis (for conjugated BPF) AddAnti->Hydrolysis SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Hydrolysis->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS or HPLC Analysis Recon->Analysis

Caption: General experimental workflow for BPF analysis.

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Bisphenol F: A Safer Alternative to Bisphenol A? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of Bisphenol A (BPA) in consumer products and concerns over its role as an endocrine-disrupting chemical have led to the introduction of "BPA-free" alternatives, most notably Bisphenol F (BPF). This guide provides an objective comparison of the safety and biological activity of BPF and BPA, supported by experimental data, to help researchers, scientists, and drug development professionals evaluate whether BPF is a genuinely safer substitute.

Endocrine-Disrupting Activity: A Head-to-Head Comparison

A primary concern with BPA is its ability to mimic estrogen, thereby disrupting the endocrine system. Emerging research indicates that its structural analog, BPF, shares these properties, often with comparable or even greater potency.

A systematic review of 32 studies (25 in vitro, 7 in vivo) concluded that BPF is as hormonally active as BPA.[1][2][3] The majority of these studies found that BPF's potency in estrogenic, antiestrogenic, androgenic, and antiandrogenic assays is in the same order of magnitude as BPA's.[1][3] In some cases, BPF has been shown to be just as potent, or even more so, than BPA. For instance, the average estrogenic potency of BPF compared to BPA was found to be 1.07 (with a range of 0.10–4.83), suggesting near-equal or higher activity in some assays.

Both BPA and BPF exert their effects by interacting with estrogen receptors (ERα and ERβ). However, their impacts are not limited to classical nuclear receptor pathways. Studies show that BPF can also exert estrogenic effects through the G protein-coupled estrogen receptor (GPER) pathway, sometimes with higher binding affinity and agonistic activity than BPA at nanomolar concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro experiments comparing the biological activities of BPF and BPA.

Table 1: Comparative Endocrine and Receptor Activity of BPF vs. BPA

Assay TypeTargetRelative Potency/Binding (BPF vs. BPA)Key FindingsSource
Estrogenic Activity Estrogen ReceptorsAverage potency of 1.07 (Range: 0.10-4.83)BPF's estrogenic potency is in the same order of magnitude as BPA.
Receptor Binding Affinity Estrogen-Related Receptor-γ (ERR-γ)BPF IC50: 131 nM; BPA IC50: 9.78 nMBPA binds to ERR-γ with significantly higher affinity than BPF.
Receptor Binding Affinity G Protein-Coupled Estrogen Receptor (GPER)~9-fold higher binding affinity than BPABPF shows stronger interaction with the non-genomic GPER pathway.
Cell Proliferation MCF-7 breast cancer cellsBPF stimulated proliferation at 10⁻⁷ to 10⁻⁵ MBoth compounds increased cell viability, indicating estrogenic effects.

Table 2: Comparative Cytotoxicity of BPF vs. BPA

Cell LineAssayBPF IC50 (µM)BPA IC50 (µM)Key FindingsSource
MCF-7 (Human Breast Cancer) MTT>1000 (No decrease in viability observed)45BPF was significantly less cytotoxic to MCF-7 cells than BPA in this study.
HSeC (Human Sertoli Cells) MTT43535BPF was less cytotoxic than BPA in healthy Sertoli cells.
JEG-Tox (Human Placental) Neutral Red~100 (reduced viability to 64%)~100 (reduced viability to 18%)Both compounds were cytotoxic at 100 µM, with BPA showing greater toxicity.
Chicken DT40 Cells Colony FormationRAD54-/- mutants were not sensitive to BPFRAD54-/- mutants were sensitive to BPASuggests different mechanisms of genotoxicity; BPA induces DNA double-strand breaks repaired by homologous recombination, a pathway BPF did not appear to trigger in the same way.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

BPA and its analogs primarily function by binding to estrogen receptors, which triggers a cascade of cellular events. This can occur through both genomic pathways (altering gene expression) and non-genomic pathways (rapid, membrane-initiated signals).

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Ligand (e.g., E2, BPA, BPF) ER Estrogen Receptor (ER) (inactive monomer) Ligand->ER Binding & HSP Release GPER Membrane ER (GPER) Ligand->GPER Non-genomic Pathway Activation HSP HSP90 ER->HSP Bound & Inactive ER_dimer Activated ER Dimer ER->ER_dimer ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Nuclear Translocation & DNA Binding GPER->ER_dimer Transcription Gene Transcription ERE->Transcription Recruits Co-activators ExperimentalWorkflow cluster_setup Phase 1: Preparation & Exposure cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis arrow arrow start Select Cell Line (e.g., MCF-7) culture Cell Culture & Seeding (96-well plates) start->culture expose Expose Cells to Serial Dilutions of Compounds culture->expose prepare Prepare Stock Solutions (BPA, BPF in DMSO) prepare->expose viability Cell Viability/Proliferation (e.g., MTT Assay) expose->viability binding Receptor Binding Assay (Competitive Binding) expose->binding gene_exp Gene Expression Analysis (qPCR for ER target genes) expose->gene_exp measure Measure Endpoint (e.g., Absorbance, Fluorescence) viability->measure binding->measure gene_exp->measure calculate Calculate IC50 / EC50 Values measure->calculate compare Statistical Comparison of Potency & Efficacy calculate->compare end Conclusion on Relative Safety compare->end

References

The Shifting Landscape of Plastic Safety: A Toxicological Comparison of Bisphenol F and Other BPA Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Bisphenol A (BPA) was a ubiquitous chemical building block in plastics and resins, lining everything from food cans to water bottles. However, mounting evidence of its endocrine-disrupting properties has led to a widespread industry shift towards "BPA-free" alternatives. This guide offers a critical examination of the toxicological profiles of one such alternative, Bisphenol F (BPF), in comparison to BPA and other common substitutes like Bisphenol S (BPS) and Bisphenol AF (BPAF). By presenting key experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complex safety considerations of these emerging compounds.

Recent research indicates that many BPA alternatives are not necessarily safer, with some exhibiting similar or even greater toxicity than BPA itself.[1][2] These structural analogs of BPA can also act as endocrine-disrupting chemicals (EDCs), interfering with hormonal signaling pathways.[3][4][5] This comparative analysis delves into the nuances of their toxicological effects across several key endpoints.

Comparative Toxicity Profiles: A Tabular Overview

To facilitate a clear comparison, the following tables summarize quantitative data from various toxicological studies on BPF and other bisphenols.

Table 1: Developmental and General Toxicity

CompoundModel OrganismEndpointValueReference
BPF Zebrafish (Danio rerio)AC50 (Developmental Toxicity)19.4 µM
BPA Zebrafish (Danio rerio)AC50 (Developmental Toxicity)21.5 µM
BPS Zebrafish (Danio rerio)AC50 (Developmental Toxicity)> 45 µM
BPAF Zebrafish (Danio rerio)AC50 (Developmental Toxicity)2.2 µM
BPB Zebrafish (Danio rerio)AC50 (Developmental Toxicity)5.8 µM
BPA Chicken EmbryoLC50> 2.92 µM
BPS Chicken EmbryoLC50~1.5 µM
BPAF Chicken EmbryoLC500.83 µM
TMBPF Chicken EmbryoLC50~1.0 µM

Table 2: Cytotoxicity

CompoundCell LineEndpointValueReference
BPF Human Hepatocellular Carcinoma (HepG2)CytotoxicitySlight decrease in viability
BPA Human Hepatocellular Carcinoma (HepG2)Cytotoxicity-
BPS Human Hepatocellular Carcinoma (HepG2)CytotoxicitySlight decrease in viability
BPAF Human Hepatocellular Carcinoma (HepG2)CytotoxicityMost cytotoxic
BPA Rat & Human Stem CellsCytotoxicityLess potent than BPAF and TMBPF
BPS Rat & Human Stem CellsCytotoxicityLeast potent
BPAF Rat & Human Adipose-Derived Stem Cells (rASCs)LC500.014 µM
BPAF Human Mesenchymal Stem Cells (hMSCs)LC500.009 µM
TMBPF Rat & Human Adipose-Derived Stem Cells (rASCs)LC500.88 µM
TMBPF Human Mesenchymal Stem Cells (hMSCs)LC500.06 µM

Table 3: Genotoxicity

CompoundCell LineAssayResultReference
BPF Human Hepatocellular Carcinoma (HepG2)γH2AXInduced DNA double-strand breaks
BPA Human Hepatocellular Carcinoma (HepG2)γH2AXInduced DNA double-strand breaks
BPS Human Hepatocellular Carcinoma (HepG2)γH2AXInactive
BPAF Human Hepatocellular Carcinoma (HepG2)γH2AXInduced DNA double-strand breaks
BPF Chicken DT40DNA Repair Pathway AnalysisDid not show high sensitivity in RAD54(-/-) cells
BPA & other bisphenols Chicken DT40DNA Repair Pathway AnalysisRAD54(-/-) mutant cells were most sensitive, suggesting induction of DNA double-strand breaks repaired by homologous recombination.

Table 4: Endocrine Activity

CompoundActivityPotency Comparison to BPAReference
BPF Estrogenic, Anti-estrogenic, Androgenic, Anti-androgenicSimilar order of magnitude, may be as or more potent.
BPS Estrogenic, Anti-estrogenic, Androgenic, Anti-androgenicSimilar order of magnitude.

Based on the available data, a general toxicity ranking from most to least potent for developmental toxicity in zebrafish is BPAF > BPB > BPF ~ BPA > BPS. For cytotoxicity in stem cells, the rank order is BPAF > TMBPF > BPA > BPS.

Key Signaling Pathways and Experimental Workflows

The endocrine-disrupting and cytotoxic effects of bisphenols are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in bisphenol toxicity.

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (e.g., BPF) ER Estrogen Receptor (ER) Bisphenol->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociates from ER_active Activated ER Dimer ER->ER_active Dimerization ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Alters

Estrogen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (e.g., BPF) AR Androgen Receptor (AR) Bisphenol->AR Binds (Antagonizes) HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_active Activated AR Dimer AR->AR_active Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to Transcription Gene Transcription ARE->Transcription Alters

Androgen Receptor Signaling Pathway

CaspaseMediatedApoptosis Bisphenol Bisphenol (e.g., BPAF) CellularStress Cellular Stress Bisphenol->CellularStress Procaspase6 Procaspase-6 CellularStress->Procaspase6 Activates Caspase6 Activated Caspase-6 Procaspase6->Caspase6 Cleavage Apoptosis Apoptosis Caspase6->Apoptosis

Caspase-6 Mediated Apoptosis

Detailed Experimental Protocols

A brief overview of the methodologies for key toxicological assays cited in the literature is provided below.

Zebrafish Developmental Toxicity Assay

This in vivo assay is a common method for assessing the developmental toxicity of chemical compounds.

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos are typically exposed to a range of concentrations of the test compound (e.g., BPF, BPA, BPS, BPAF) in multi-well plates shortly after fertilization.

  • Duration: The exposure period usually lasts for several days post-fertilization (dpf), often up to 5 or 10 dpf.

  • Endpoints: A variety of developmental endpoints are monitored, including mortality, hatching rate, malformations (e.g., craniofacial, eye, gut, heart), body length, and pigmentation.

  • Data Analysis: The concentration that causes an adverse effect in 50% of the population (AC50) or the lethal concentration for 50% of the population (LC50) is calculated to determine the relative toxicity of the compounds.

In Vitro Cytotoxicity Assays

These assays are used to determine the concentration at which a substance becomes toxic to cultured cells.

  • Cell Lines: Various cell lines can be used, including human cell lines like HepG2 (liver cancer), and stem cells such as rat and human adipose-derived stem cells (rASCs and hMSCs).

  • Exposure: Cells are cultured and then exposed to different concentrations of the bisphenols for a defined period (e.g., 24 hours).

  • Endpoints: Cell viability is a primary endpoint, which can be measured using various methods such as the WST-1 or LDH assays. Apoptosis (programmed cell death) can be assessed by measuring the activity of caspases, such as caspase-6.

  • Data Analysis: The lethal concentration that kills 50% of the cells (LC50) is determined to compare the cytotoxic potential of the different compounds.

γH2AX Assay for Genotoxicity

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity.

  • Principle: The histone protein H2AX is phosphorylated (to become γH2AX) at the sites of DNA double-strand breaks. This phosphorylation can be detected using specific antibodies.

  • Procedure:

    • Cells (e.g., HepG2) are exposed to the test compounds.

    • After exposure, the cells are fixed and permeabilized.

    • The cells are then incubated with a primary antibody that specifically recognizes γH2AX.

    • A fluorescently labeled secondary antibody is used to bind to the primary antibody.

    • The formation of γH2AX foci (fluorescent spots within the nucleus) is visualized and quantified using microscopy or flow cytometry.

  • Interpretation: An increase in the number of γH2AX foci indicates the induction of DNA double-strand breaks and thus, genotoxicity.

Rodent Uterotrophic Assay for Estrogenic Activity

This in vivo assay is a well-established method for assessing the estrogenic activity of chemicals.

  • Test Animal: Immature or ovariectomized female rats or mice.

  • Procedure:

    • The animals are administered the test compound (e.g., BPF, BPA) daily for a short period, typically three days.

    • On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

  • Endpoint: An increase in uterine weight (uterotrophic response) compared to a control group indicates that the compound has estrogenic activity.

  • Interpretation: The magnitude of the uterine weight increase can be used to compare the relative estrogenic potency of different compounds.

Conclusion

The transition away from BPA has led to the widespread use of structurally similar alternatives, such as BPF, BPS, and BPAF. However, the available toxicological data, as summarized in this guide, strongly suggest that these substitutes are not inert and may pose significant health risks. BPF, in particular, exhibits a toxicological profile comparable to, and in some cases, more potent than BPA, especially concerning its endocrine-disrupting activities. BPAF consistently emerges as one of the most toxic bisphenols across multiple endpoints.

This comparative guide underscores the critical need for thorough toxicological evaluation of any new chemical intended to replace a substance of concern. For researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanisms of toxicity and the relative potencies of these compounds is paramount for accurate risk assessment and the development of safer alternatives. The continued investigation into the long-term health effects of these BPA substitutes remains a crucial area of research.

References

A Comparative Guide to the Estrogenic Activity of BPA, BPF, and BPS in Zebrafish Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of Bisphenol A (BPA) and its common replacements, Bisphenol F (BPF) and Bisphenol S (BPS), utilizing experimental data from various zebrafish (Danio rerio) assays. As concerns over BPA's role as an endocrine-disrupting chemical (EDC) have led to its substitution, it is critical to evaluate the hormonal activity of its analogues.[1][2] Zebrafish have emerged as a powerful vertebrate model for this purpose due to their conserved neuroendocrine system, rapid development, and suitability for in vivo and in vitro assays.[3]

Comparative Estrogenic Activity: Quantitative Data

The estrogenic potencies of BPA, BPF, and BPS have been evaluated using several endpoints in zebrafish, including the activation of zebrafish estrogen receptors (zfERs) and the induction of estrogen-responsive genes like vitellogenin (vtg) and brain aromatase (cyp19a1b).[1][4]

Studies consistently demonstrate that all three bisphenols exhibit estrogenic activity. In vitro assays using zebrafish hepatic reporter cell lines revealed that BPA, BPF, and BPS can all efficiently transactivate zebrafish estrogen receptor subtypes. Notably, BPA shows a preference for zfERα, whereas BPF and BPS are slightly more potent in activating zfERβ subtypes. In vivo, BPF often demonstrates estrogenic activity comparable to or stronger than BPA, while BPS is generally less potent but still active. For instance, both BPA and BPF strongly induce the expression of brain aromatase (cyp19a1b) at concentrations of 1-10 µM, whereas BPS only shows partial induction at higher concentrations (>30 µM). Furthermore, BPF has been shown to be a potent inducer of vitellogenin, a key biomarker for estrogenic exposure, in adult male zebrafish.

Table 1: In Vitro Estrogenic Activity of Bisphenols on Zebrafish Estrogen Receptors (zfERs)

CompoundTarget ReceptorEC50 (µM)Efficacy (% of E2 max)Assay System
BPA zfERα0.599Partial AgonistHELN-zfERα cells
zfERβ11.894Partial AgonistHELN-zfERβ1 cells
zfERβ23.823Partial AgonistHELN-zfERβ2 cells
BPF zfERα~10.6 (IC50)AgonistIn vitro competition assay
zfERβ subtypesMore potent than on zfERαAgonistZELH-zfERs cells
BPS zfERβ subtypesMore potent than on zfERαAgonistZELH-zfERs cells

EC50 (Half-maximal effective concentration) values from various studies indicate the concentration required to elicit 50% of the maximal response. Lower EC50 values denote higher potency. Data synthesized from multiple sources.

Table 2: In Vivo Estrogenic Effects of Bisphenols in Zebrafish Larvae/Adults

CompoundAssay TypeEndpoint MeasuredEffective ConcentrationResult
BPA Transgenic Embryo Assaycyp19a1b-GFP Expression1-10 µMStrong Induction
RT-qPCRcyp19a1b mRNA1 µM~36-fold increase
Vitellogenin AssayVTG Protein Induction10-1000 µg/LSignificant Increase
BPF Transgenic Embryo Assaycyp19a1b-GFP Expression1-10 µMStrong Induction
Vitellogenin AssayVTG Protein SynthesisNot specifiedStrong Induction
Vitellogenin AssayVTG mRNA Expression22.8 µg/LSignificant Increase
BPS Transgenic Embryo Assaycyp19a1b-GFP Expression>30 µMPartial Induction
Vitellogenin AssayVTG Protein Induction100 µg/LSignificant Increase

GFP (Green Fluorescent Protein), RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction), VTG (Vitellogenin). Data compiled from multiple studies.

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway

Estrogenic compounds like bisphenols exert their effects primarily by interacting with nuclear estrogen receptors (ERs). The diagram below illustrates the canonical pathway. The binding of a ligand (e.g., BPA, BPF, BPS) to the ER triggers a conformational change, leading to receptor dimerization. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding initiates the transcription of estrogen-responsive genes, such as vitellogenin (vtg) and brain aromatase (cyp19a1b), leading to a physiological response.

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (BPA, BPF, BPS) ER Estrogen Receptor (ER) Bisphenol->ER Binds Dimer ER Dimerization ER->Dimer Nuc_Dimer Dimerized ER Complex Dimer->Nuc_Dimer Nuclear Translocation ERE Binds to ERE on DNA Nuc_Dimer->ERE Transcription Gene Transcription (vtg, cyp19a1b) ERE->Transcription

Canonical Estrogenic Signaling Pathway.
Zebrafish Estrogenicity Assay Workflow

Transgenic zebrafish lines, such as Tg(cyp19a1b-GFP) and Tg(5xERE:GFP), are powerful in vivo tools for assessing estrogenic activity. The workflow involves exposing zebrafish embryos or larvae to the test compounds and subsequently measuring the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP) in specific tissues. This provides a quantifiable measure of estrogen receptor activation in a whole-organism context.

Zebrafish_Assay_Workflow cluster_measurements start Zebrafish Embryo/Larvae Selection (e.g., Tg(cyp19a1b-GFP)) exposure Exposure to Test Compounds (BPA, BPF, BPS at various concentrations) start->exposure incubation Incubation Period (e.g., 2 hours to 7 days post-fertilization) exposure->incubation endpoint Endpoint Measurement incubation->endpoint measurement_reporter Reporter Gene Quantification (GFP Fluorescence Imaging) endpoint->measurement_reporter In Vivo Imaging measurement_qPCR Gene Expression Analysis (RT-qPCR for vtg, esr1) endpoint->measurement_qPCR Molecular Analysis analysis Data Analysis & Potency Comparison (EC50, Fold Change vs. Control) measurement_reporter->analysis measurement_qPCR->analysis

References

Safety Operating Guide

Proper Disposal of Bisphenol F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, especially concerning the handling and disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Bisphenol F (BPF), ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with the appropriate personal protective equipment (PPE) and safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as butyl or neoprene), safety goggles or a face shield, and a protective lab coat.[1][2][3] If there is a risk of splashes, consider an impervious apron.[4]

  • Ventilation: Handle solid BPF and its solutions in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. Do not breathe in any mist, vapor, or dust.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials, with the container tightly sealed.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste and comply with all local, regional, national, and international regulations.

1. Waste Identification and Segregation:

  • Designate a specific, sealed, and clearly labeled container for this compound waste. The container must be sturdy and leak-proof.

  • Do not mix BPF waste with other chemical waste streams to avoid unintended reactions.

  • Label the container clearly as "Hazardous Waste: this compound" and include relevant hazard symbols.

2. Waste Collection:

  • Collect all surplus, non-recyclable, and contaminated materials containing BPF in the designated waste container.

  • Ensure the container is kept closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area, which should feature secondary containment and be away from sinks or floor drains.

3. Final Disposal Methods:

  • Licensed Waste Disposal Company (Preferred Method): The most recommended method is to arrange for collection by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for approved vendors.

  • Incineration (Alternative Method): An alternative is to dissolve or mix the BPF waste with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This procedure must only be performed by trained personnel at a licensed facility.

  • Prohibited Actions: Never dispose of this compound by dumping it down the sink, into sewers, or in the regular trash. Do not allow it to contaminate waterways or soil.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, wipe up the material with an absorbent cloth or fleece. Place the contaminated materials into the designated hazardous waste container.

  • Large Spills: For significant spills, first ensure the area is well-ventilated and restrict access. Stop the source of the leak if it is safe to do so. Dike the spilled material and absorb it with an inert material like vermiculite, dry sand, or earth. Shovel the absorbed material into a suitable, closed container for disposal.

  • Decontamination: After the bulk of the spill has been removed, flush the area with water (if appropriate for the location) or clean with a suitable solvent like acetone (B3395972) or methanol, collecting all cleaning materials as hazardous waste.

Management of Empty Containers

Empty containers that once held this compound may retain product residue and must be handled as hazardous waste.

  • Triple Rinsing: Thoroughly empty the container. The first rinse must be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected.

  • Label Removal: Obliterate, remove, or deface the original product label on the rinsed container.

  • Final Disposal: Once thoroughly rinsed and dried, the container can be taken to an approved waste handling site for recycling or disposal, in accordance with institutional policies.

Data Presentation

Table 1: Summary of Hazard Classifications for this compound

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.
Skin SensitizationH317May cause an allergic skin reaction.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate BPF Waste (Surplus, Contaminated Items) A->C B Handle in Ventilated Area (Fume Hood) B->C E Segregate BPF Waste (No Mixing) C->E D Spill Occurs G Absorb Spill with Inert Material D->G F Collect in Labeled, Sealed Hazardous Waste Container E->F I Store in Satellite Accumulation Area F->I H Collect Cleanup Debris as Hazardous Waste G->H H->F J Arrange Pickup by Licensed Disposal Company I->J K Prohibited: No Drain or Trash Disposal I->K

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Essential Safety Protocols for Handling Bisphenol F (BPF)

Author: BenchChem Technical Support Team. Date: December 2025

Bisphenol F (BPF) is a compound increasingly used in the manufacturing of epoxy resins and polycarbonate plastics, often as a substitute for Bisphenol A (BPA).[1][2] Found in products like tank linings, adhesives, dental sealants, and food can coatings, its handling in a laboratory setting demands rigorous safety protocols.[1][3] BPF is classified as a skin and eye irritant, may cause allergic skin reactions and respiratory irritation, and is a suspected reproductive toxicant.[4] Furthermore, it is considered a potential endocrine disruptor. Adherence to the following guidelines is critical to minimize exposure and ensure the safety of all laboratory personnel.

Recommended Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical line of defense against exposure to this compound. The following equipment is mandatory when handling this chemical.

PPE CategoryRecommended EquipmentRationale
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields.Protects eyes from splashes, dust, and vapors. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Lab Coat: A clean, fully buttoned laboratory coat.Prevents direct skin contact, which can cause irritation and allergic reactions. Contaminated clothing must be removed immediately and laundered before reuse.
Respiratory Protection Work within a certified chemical fume hood or use local exhaust ventilation (LEV). If ventilation is inadequate, a NIOSH-approved respirator with a particle filter (FFP2 or higher) is required.Minimizes inhalation of BPF dust or aerosols, which can cause respiratory irritation.

Operational and Disposal Plan

A systematic workflow is essential for safely managing this compound from receipt to disposal. This procedural guidance outlines the necessary steps to be taken in the laboratory.

Step-by-Step Handling Protocol

1. Preparation Phase:

  • Designate Area: All work with BPF should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Before handling the chemical, ensure all necessary PPE is available and has been inspected for integrity.

  • Verify Safety Equipment: Confirm that an eyewash station and safety shower are unobstructed and accessible.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.

2. Handling Phase:

  • Avoid Contamination: Do not allow BPF to come into contact with skin, eyes, or clothing. Use caution to prevent the formation and dispersal of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling BPF, even after wearing gloves.

  • Storage: Keep BPF containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.

3. Cleanup and Decontamination:

  • Spill Management: In case of a spill, evacuate the immediate area. Use absorbent materials like vermiculite (B1170534) or sand to contain the spill, avoiding dust generation. Collect waste in a sealed, labeled container for hazardous disposal.

  • Surface Decontamination: Thoroughly wipe down all work surfaces and equipment with an appropriate cleaning agent after each procedure.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse. Contaminated work clothing should not be allowed out of the workplace.

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All BPF waste, including unused product and contaminated materials (e.g., paper towels, absorbent pads), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix BPF waste with other waste streams.

  • Contaminated PPE: Dispose of all single-use PPE, such as gloves and wipes, as hazardous chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

BPF_Handling_Workflow cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup cluster_dispose 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area prep_safety Check Safety Equipment prep_area->prep_safety handle_weigh Weigh/Transfer BPF prep_safety->handle_weigh handle_ops Perform Experiment handle_weigh->handle_ops cleanup_decon Decontaminate Surfaces handle_ops->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash dispose_solid Collect Solid Waste cleanup_wash->dispose_solid dispose_ppe Dispose Contaminated PPE dispose_solid->dispose_ppe dispose_container Seal & Label Container dispose_ppe->dispose_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisphenol F
Reactant of Route 2
Bisphenol F

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.